Bezuclastinib

Catalog No.
S9102742
CAS No.
1616385-51-3
M.F
C19H17N5O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezuclastinib

CAS Number

1616385-51-3

Product Name

Bezuclastinib

IUPAC Name

4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

NVSHVYGIYPBTEZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C

Bezuclastinib is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, bezuclastinib binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
BEZUCLASTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

bezuclastinib CGT9486 mechanism of action KIT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Biology

Bezuclastinib is an orally administered, precision therapy designed to block aberrant KIT signaling.

  • Target and Key Mutation: It inhibits the KIT receptor, with high potency against the KIT D816V gain-of-function mutation. This mutation is found in approximately 95% of adult patients with systemic mastocytosis (SM) and is also a driver in a subset of gastrointestinal stromal tumors (GIST) [1].
  • Inhibitor Type and Selectivity: this compound is a type I kinase inhibitor. It targets the active, DFG-in conformation of the KIT kinase domain [2]. This mechanism is distinct from type II inhibitors (like imatinib and sunitinib) which bind the inactive, DFG-out conformation. Its high selectivity for KIT allows it to avoid closely related kinases with clinical liabilities, such as PDGFRα, PDGFRβ, and CSF1R, potentially reducing off-target side effects [1].
  • Preclinical Pharmacokinetic Advantage: Preclinical tissue distribution studies demonstrated that this compound has low brain penetration. This property may circumvent challenges associated with other targeted agents, such as central nervous system (CNS) effects and intracranial hemorrhage [1].

The diagram below illustrates the mechanistic differences between type I and type II KIT inhibitors.

G KIT KIT DFG-in (Active) DFG-in (Active) KIT->DFG-in (Active) DFG-out (Inactive) DFG-out (Inactive) KIT->DFG-out (Inactive) Type I Inhibitor\n(e.g., this compound) Type I Inhibitor (e.g., this compound) DFG-in (Active)->Type I Inhibitor\n(e.g., this compound) Binds Type II Inhibitor\n(e.g., Imatinib, Sunitinib) Type II Inhibitor (e.g., Imatinib, Sunitinib) DFG-out (Inactive)->Type II Inhibitor\n(e.g., Imatinib, Sunitinib) Binds Prevents ATP binding &\nactivation loop phosphorylation Prevents ATP binding & activation loop phosphorylation Type I Inhibitor\n(e.g., this compound)->Prevents ATP binding &\nactivation loop phosphorylation Locks kinase in\ninactive state Locks kinase in inactive state Type II Inhibitor\n(e.g., Imatinib, Sunitinib)->Locks kinase in\ninactive state

Type I and Type II KIT inhibitors differ in their binding conformations.

Key Clinical and Biomarker Data

Clinical trials have demonstrated that this compound effectively engages its target, reduces disease burden, and improves patient symptoms.

The table below summarizes efficacy and safety data from the SUMMIT trial in patients with Non-Advanced Systemic Mastocytosis (NonAdvSM) [3].

Trial Aspect Data / Result
Primary Endpoint (Mean TSS Change at 24 weeks) -24.3 pts (this compound) vs. -15.4 pts (Placebo); p=0.0002
Key Secondary Endpoints
∙ Patients with ≥50% Reduction in Serum Tryptase 87.4% (this compound) vs. 0% (Placebo); p<0.0001
∙ Patients with ≥50% Reduction in KIT D816V VAF Statistically significant; p<0.0001
∙ Patients with ≥50% Reduction in Bone Marrow Mast Cell Aggregates Statistically significant; p<0.0001
Common Treatment-Emergent Adverse Events (TEAEs) Hair Color Change (69.5%), Altered Taste (23.7%), Nausea (22.0%), ALT/AST Elevations (22.0%)
Serious Adverse Events (SAEs) 4.2% (this compound) vs. 5.0% (Placebo)
Discontinuations due to AEs 5.9% (all due to ALT/AST elevations, which subsequently resolved)

Data from the APEX trial in patients with Advanced SM (AdvSM) also supports its mechanism, showing reductions in mast cell burden and KIT D816V mutation levels [1].

Experimental Protocols for Key Assays

For researchers, here are methodologies central to evaluating this compound's activity.

  • Binding Affinity and Crystallography: The binding mode of this compound to the human KIT kinase domain was determined using X-ray crystallography. The protein-inhibitor complex (PDB ID: 7KHK) was crystallized, and the structure was solved to a resolution of 2.34 Å, revealing its specific interactions in the DFG-in binding pocket [2].
  • Biomarker Assessment in Clinical Trials: Key pharmacodynamic (PD) biomarkers were monitored in clinical trials to confirm target engagement and biological activity [1] [3].
    • Serum Tryptase: Measured in patient blood samples; a specific marker of mast cell burden.
    • KIT D816V Variant Allele Fraction (VAF): Quantified from patient plasma or bone marrow using digital droplet PCR (ddPCR), a highly sensitive method for detecting mutant allele frequency.
    • Bone Marrow Mast Cell Burden: Assessed via immunohistochemistry (IHC) on bone marrow biopsy specimens to visually quantify mast cell infiltration and aggregates.

Research and Development Context

  • Clinical Trial Status: this compound is under investigation in several late-stage clinical trials [1] [3].
    • SUMMIT: A Phase 2/3 trial in Non-Advanced SM; successful primary results announced, with NDA submission to the FDA expected by the end of 2025.
    • APEX: A Phase 2 trial in Advanced SM; top-line results are expected in the second half of 2025.
    • PEAK: A Phase 3 trial evaluating this compound in combination with sunitinib in GIST; top-line results are also expected in the second half of 2025.
  • Scientific and Commercial Impact: The development of this compound highlights a rational approach to targeting a specific, recurrent oncogenic driver. Its high selectivity and favorable tolerability profile position it as a potential best-in-class therapy for KIT-driven diseases [3].

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Bezuclastinib is a novel type I TKI that potently and selectively inhibits KIT D816V and other exon 17 mutations [1] [2].

  • Selective Targeting: As a type I inhibitor, this compound binds to the active conformation of the KIT receptor. It is highly selective for KIT D816V, avoiding inhibition of closely related kinases like PDGFRα/β and CSF1R, which are associated with significant clinical toxicities (e.g., CNS effects, intracranial hemorrhage, edema) seen with less specific TKIs [1] [2].
  • Preclinical Efficacy: In preclinical models, this compound demonstrated potent inhibition of KIT D816V. It has also shown low brain penetration in tissue distribution studies, suggesting a potential for reduced central nervous system-related side effects [2].

The diagram below illustrates the signaling cascade driven by the KIT D816V mutation and the points of inhibition by this compound.

G KIT_D816V KIT D816V Mutation JAK2 JAK2 KIT_D816V->JAK2 Activates MEK MEK KIT_D816V->MEK Activates PI3K PI3K KIT_D816V->PI3K Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates ERK ERK1/2 MEK->ERK Activates ERK->STAT5 Phosphorylates mTORC1 mTORC1 PI3K->mTORC1 Activates IL6_Production IL-6 Production & Mast Cell Proliferation STAT5->IL6_Production Promotes mTORC1->IL6_Production Promotes This compound This compound Inhibits This compound->KIT_D816V

D816V-KIT activates downstream pathways including JAK2-STAT5, MEK-ERK-STAT5, and PI3K-mTORC1, leading to pathological IL-6 production and mast cell proliferation. This compound directly inhibits the mutant KIT receptor at the start of this cascade [3] [4].

Clinical Efficacy Data

Substantial evidence from clinical trials demonstrates the efficacy of this compound in reducing disease burden in both Systemic Mastocytosis and GIST.

Efficacy in Systemic Mastocytosis (SM)
Trial Name Phase Patient Population Key Efficacy Findings

| SUMMIT [5] | Phase 2 | Non-Advanced SM (NonAdvSM) | - 100% of patients achieved ≥50% reduction in disease burden markers (serum tryptase, BM mast cells).

  • 63% reported symptom improvement by week 12; 78% by week 20.
  • All patients reported improvement in pain symptoms by week 20. | | APEX [2] [6] | Phase 2 | Advanced SM (AdvSM) | - 88% pure pathologic response rate (entire cohort).
  • 52% objective response rate (ORR) in evaluable patients (n=27).
  • Majority achieved ≥50% reduction in serum tryptase and KIT D816V variant allele fraction. |
Efficacy in Gastrointestinal Stromal Tumors (GIST)
Trial Name Phase Patient Population & Regimen Key Efficacy Findings

| PEAK [7] | Phase 3 | Imatinib-resistant/intolerant GIST (this compound + Sunitinib vs. Sunitinib) | - mPFS: 16.5 months (combo) vs. 9.2 months (sunitinib monotherapy). HR=0.50.

  • ORR: 46% (combo) vs. 26% (sunitinib monotherapy). |

Key Experimental Methodologies

The following are core methodologies used in the cited research to evaluate this compound's activity and biological effects [3].

  • Cell Proliferation Assays: Inhibition of mast cell growth is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are treated with inhibitors for 1-5 days, and formazan crystal formation is quantified to determine cell viability [4].
  • Western Blotting: Used to analyze specific protein phosphorylation and pathway modulation. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against targets like phospho-STAT5 to confirm inhibition of downstream signaling [3] [4].
  • Enzyme-Linked Immunosorbent Assay (ELISA): A standard method to quantify cytokine production. Cell culture supernatants are incubated in plates coated with an IL-6 capture antibody. After a series of incubations with a detection antibody and substrate, the concentration of IL-6 is determined based on colorimetric change [3].
  • Flow Cytometry for Intracellular Cytokines: Used to identify IL-6-producing cell populations. Cells are treated with Brefeldin A to accumulate cytokines intracellularly, stained with surface marker antibodies, fixed, permeabilized, and then stained with a fluorescent anti-IL-6 antibody for analysis [3].
  • Digital Droplet PCR (ddPCR): Employed as a highly sensitive and quantitative method to monitor treatment response by measuring the KIT D816V variant allele fraction (VAF) in patient blood or bone marrow samples [2] [8].

Safety and Tolerability Profile

Clinical data indicate that this compound has a manageable safety profile, largely attributed to its high selectivity [5] [6] [7].

Category Most Common Treatment-Related Adverse Events Notes
Common AEs Change in hair color, nausea, peripheral edema [5]. Generally mild and reversible.
Laboratory Abnormalities Neutropenia, thrombocytopenia, elevated ALT/AST (transaminitis) [6] [7]. Hepatic events were mostly transient, low-grade, and reversible. In PEAK, only 1.5% discontinued this compound due to ALT/AST elevations [7].
Key Differentiator Minimal CNS toxicity and no significant bleeding risks [2] [5]. This contrasts with other TKIs that inhibit PDGFRα/β and have associated CNS side effects and intracranial hemorrhage [2].

Future Directions and Expanded Access

  • Regulatory Submissions: Cogent Biosciences plans to submit a New Drug Application (NDA) for this compound in NonAdvSM by the end of 2025 and in GIST in the first half of 2026 [7].
  • Ongoing Trials: The APEX trial (AdvSM) is expected to announce top-line results in December 2025 [7].
  • Expanded Access Program (EAP): An EAP (NCT06915766) is available in the United States to provide this compound to patients with SM who have no satisfactory alternative treatment options [9].

References

bezuclastinib preclinical tissue distribution low brain penetration

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Bezuclastinib

The table below summarizes the key preclinical characteristics of this compound related to its distribution and selectivity, as identified from the search results.

Characteristic Preclinical Findings Significance / Implication
Brain Penetration Minimal brain penetration; low brain-to-plasma ratio in rodent studies [1]. Differentiates from other KIT inhibitors; may reduce risk of CNS-related adverse events [1].
Selectivity Profile Potent & selective KIT D816V inhibitor; no activity against closely related kinases PDGFRα, PDGFRβ, CSF1R [1]. Potential for reduced off-target toxicities (e.g., edema, pleural effusions) [1].

Experimental Evidence and Methodology

The core evidence for this compound's low brain penetration comes from a nonclinical safety pharmacology study, the specifics of which are detailed below.

  • Study Type: A nonclinical safety pharmacology study conducted in rodents [1].
  • Methodology: The brain-to-plasma ratio of this compound was measured after dosing for three days. These doses were selected to correlate with clinical exposures previously observed in studies with GIST patients [1].
  • Supporting Evidence: In a separate neurobehavioral study in rodents, no CNS-related effects were observed, further supporting the lack of significant brain exposure [1].

Rationale and Clinical Correlation

The design goal of minimal brain penetration is directly linked to addressing clinical limitations of other KIT inhibitors.

Goal Drug Design Goal Minimal Brain Penetration Preclinical Preclinical Finding Low Brain-to-Plasma Ratio Goal->Preclinical Achieves Clinical Clinical Outcome Reduced CNS Adverse Events Preclinical->Clinical Leads to

Relationship between drug design and clinical outcomes

This targeted profile is intended to prevent central nervous system (CNS)-related adverse events, which have been clinically observed with other KIT inhibitors that cross the blood-brain barrier [1].

Research Summary

Available data from Cogent Biosciences confirms that this compound is a potent and selective KIT D816V inhibitor with minimal brain penetration. This characteristic is a key part of its preclinical differentiation, potentially leading to a better safety profile by avoiding CNS-related side effects.

For the most detailed and up-to-date information, you may find it helpful to monitor official publications from the developer, Cogent Biosciences, or search for subsequent scientific presentations from conferences like AACR and ASH.

References

bezuclastinib tyrosine kinase inhibitor selectivity PDGFR CSF1R

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Design Rationale

Bezuclastinib is an oral, highly selective, and potent tyrosine kinase inhibitor designed to target a range of KIT mutations, including those in exons 9, 11, 17, and the canonical D816V mutation in exon 17 [1] [2]. Its development was driven by the need to overcome limitations of earlier, less selective therapies.

  • Precision Targeting: The drug was engineered to potently inhibit mutant KIT while sparing closely related kinases such as PDGFRα/β and CSF1R [2]. This selective profile aims to reduce off-target effects and improve tolerability.
  • Minimal Blood-Brain Barrier Penetration: this compound is designed to minimally cross the blood-brain barrier [2]. This is a significant differentiator, as it may mitigate the risk of intracranial bleeding and cognitive adverse events that have been observed with other, more brain-penetrant KIT inhibitors [2].

The following diagram illustrates the targeted signaling pathway and this compound's selective inhibition point.

G KIT_WT KIT (Wild-type) & Mutant Forms Downstream Downstream Signaling (e.g., PI3K, MAPK) KIT_WT->Downstream KIT_D816V KIT D816V Mutation (Exon 17) KIT_D816V->Downstream Cellular_Effects Cellular Effects: Proliferation, Survival Downstream->Cellular_Effects PDGFR PDGFRα/β PDGFR->Downstream Spared CSF1R_node CSF1R CSF1R_node->Downstream Spared This compound This compound This compound->KIT_D816V Potent Inhibition This compound->PDGFR Spares This compound->CSF1R_node Spares

This compound selectively inhibits mutant KIT while sparing PDGFR and CSF1R.

Experimental Evidence and Clinical Correlation

The selectivity of this compound is not just a theoretical design feature but is supported by emerging clinical data, particularly regarding its safety profile.

  • Clinical Safety Observations: In the Phase 3 PEAK trial for GIST, the combination of this compound and sunitinib was reported to be well-tolerated, with a safety profile consistent with that of sunitinib monotherapy [3] [4]. The most common Grade 3+ adverse events were hypertension, neutropenia, and elevated liver enzymes (ALT/AST), which are known side effects of sunitinib [3]. The absence of unique safety risks with the combination suggests that adding this compound did not introduce new off-target toxicities.
  • Preclinical and Early-Phase Data: Early data from the APEX trial in advanced systemic mastocytosis (AdvSM) also indicated that this compound was well-tolerated, with overall response rates similar to other targeted agents [2]. Its development path underscores a strategy to achieve efficacy against driver mutations while minimizing dose-limiting toxicities through enhanced selectivity [2].

Methodology for Assessing Kinase Selectivity

For researchers, determining a drug's kinase selectivity involves standardized biochemical and cellular assays. The methodologies below outline the core experiments used to generate data similar to what is reported for this compound.

Experiment Type Key Methodology Readout / Outcome Measure
Biochemical Kinase Assays Incubate purified kinase domains with the drug and a specific substrate. Measure substrate phosphorylation. IC50/Kd: Concentration of drug that inhibits 50% of kinase activity. Determines potency and selectivity across a wide panel of kinases.
Cellular Proliferation/ Viability Assays Treat engineered cell lines (e.g., Ba/F3) expressing specific oncogenic kinases (KIT D816V, PDGFR mutants) with the drug. GI50: Concentration for 50% growth inhibition. Confirms target engagement and effect in a cellular context.
Kinome-Wide Profiling Use platforms to test the drug against hundreds of human kinases at a single concentration. Selectivity Score/S1: The percentage of kinases significantly inhibited at a given dose. A lower score indicates higher selectivity.

References

bezuclastinib KIT exon 17 mutations systemic mastocytosis

Author: Smolecule Technical Support Team. Date: February 2026

KIT Mutations and Bezuclastinib's Therapeutic Rationale

The KIT proto-oncogene encodes a receptor tyrosine kinase critical for cell proliferation and survival. In SM, over 80% of adult cases are driven by the KIT D816V mutation, a specific exon 17 point mutation that leads to ligand-independent, constitutive activation of the receptor [1] [2]. This persistent signaling promotes the uncontrolled proliferation and accumulation of mast cells.

This compound is an investigational, selective tyrosine kinase inhibitor designed to potently and specifically target the KIT D816V mutation and other mutations in the KIT exon 17 region [3] [4]. A key feature of its design is that it is CNS-sparing, meaning it is intended to minimize penetration of the blood-brain barrier and reduce the potential for central nervous system-related adverse events, which have been observed with other, less selective KIT inhibitors [5].

The diagram below illustrates the signaling pathway of wild-type KIT and mutant KIT (D816V), highlighting the points of inhibition by this compound.

G SCF Stem Cell Factor (SCF) Dimerize Ligand-Induced Dimerization SCF->Dimerize KIT_WT KIT Wild-Type Receptor Downstream Downstream Pathways (PI3K, MAPK, STAT) KIT_WT->Downstream KIT_Mut KIT D816V Mutant Receptor AutoActive Constitutive Ligand-Independent Activation KIT_Mut->AutoActive Dimerize->KIT_WT  Activation AutoActive->Downstream CellProlif Cell Proliferation & Survival Downstream->CellProlif BezBlock This compound Inhibition BezBlock->KIT_Mut  Selective Block BezBlock->AutoActive

KIT Signaling & this compound Inhibition: Wild-type KIT requires SCF for activation, while the D816V mutant is constitutively active. This compound selectively inhibits the mutant receptor.

Clinical Trial Data and Key Outcomes

This compound has demonstrated significant efficacy across multiple clinical trials in different subtypes of SM. The following tables summarize the key quantitative results.

Table 1: Efficacy Data from SUMMIT Trial (Non-Advanced SM) [6]

Endpoint This compound (n=118) Placebo P-value
Mean Change in TSS (Week 24) 24.3 points 15.4 points p = 0.0002
≥50% Reduction in Serum Tryptase 87.4% 0% p < 0.0001
≥50% Reduction in KIT D816V VAF Significant Improvement - p < 0.0001
≥50% Reduction in Bone Marrow Mast Cell Aggregates Significant Improvement - p < 0.0001

Table 2: Safety Profile of this compound from Clinical Trials [3] [6]

Parameter SUMMIT (NonAdvSM) PEAK (GIST - Combination Arm)
Most Common TEAEs Hair color change (69.5%), Altered taste (23.7%), Nausea (22.0%) Hypertension (29.4%), Neutropenia (15.2%)
Grade 3+ ALT/AST Increase 5.9% 10.8%
Treatment Discontinuation (TRAE) 5.9% (all due to ALT/AST) 7.4% (vs. 3.8% in control)
Hepatic AE Profile - Mostly transient, reversible lab abnormalities

Table 3: Cogent Biosciences 2025 Milestones and Regulatory Status [3] [4] [5]

Program / Trial Indication Status / Key Milestone Timing
SUMMIT Trial Non-Advanced SM (NonAdvSM) NDA Submission; Breakthrough Therapy Designation Granted H2 2025
APEX Trial Advanced SM (AdvSM) Report Top-Line Results December 2025
This compound NonAdvSM & GIST Expanded Access Program (EAP) Initiated Q1 2025

Experimental Protocols for Key Assessments

The robust efficacy data from the SUMMIT trial are based on a set of predefined, multi-faceted endpoints that reflect the complex pathology of SM [6].

  • 1. Total Symptom Score (TSS): The primary endpoint was the change from baseline in the Mastocytosis Activity Score (MAS) TSS at 24 weeks. The MAS is a patient-reported outcome instrument that quantifies the severity of symptoms specific to mastocytosis (e.g., flushing, pruritus, depression, fatigue) over a 24-hour period. A higher score indicates worse symptomology, and the statistically significant greater reduction in the this compound arm represents a clinically meaningful improvement for patients.
  • 2. Serum Tryptase Reduction: A key secondary biomarker endpoint was the proportion of patients achieving a ≥50% reduction in serum tryptase levels from baseline. Tryptase is a protease highly concentrated in mast cell granules, and its level in serum is a direct correlate of overall mast cell burden in the body.
  • 3. Molecular Response (KIT D816V VAF): Molecular response was assessed by measuring the reduction in the KIT D816V variant allele frequency (VAF) in the peripheral blood using highly sensitive assays like digital droplet PCR. A reduction in VAF indicates a direct pharmacodynamic effect of this compound on suppressing the population of mutant cells.
  • 4. Histopathological Response (Bone Marrow): Bone marrow biopsies were analyzed to assess the reduction in the size and number of mast cell aggregates. This provides direct morphological evidence of the drug's effect on disease pathology in the primary organ involved.

Interpretation and Future Directions

The data indicates that this compound is poised to address a significant unmet need. The Breakthrough Therapy Designation from the FDA for NonAdvSM underscores its potential and expedites its development path [4]. The consistent success across efficacy endpoints in the SUMMIT trial, combined with a manageable safety profile where most adverse events were low-grade and reversible, supports its potential to become a new standard of care [6].

It is important to note that the clinical development strategy for KIT inhibition is evolving. The success of the PEAK Phase 3 trial in GIST (which tested this compound in combination with sunitinib) demonstrates the compound's utility beyond mastocytosis and validates its mechanism of action against different KIT mutations found in GIST [3].

References

bezuclastinib spectrum primary secondary resistance mutations

Author: Smolecule Technical Support Team. Date: February 2026

KIT Mutation Coverage of TKIs in GIST

TKI (Mechanism) Primary Mutations (e.g., Exon 11, 9) ATP-Binding Pocket Resistance (Exons 13/14) Activation Loop Resistance (Exons 17/18)
Imatinib (Type II) (Exon 11-sensitive; Exon 9-higher dose) [1]
Sunitinib (Type II) [1] [1] [1]
Regorafenib (Type II) [1] [1] [1]
Ripretinib (Switch-Control) [1] (Limited) [1] [1]
Bezuclastinib (Type I) [2] (Limited activity) (Potent inhibitor) [2]

Table based on scientific literature and drug mechanism descriptions [1].

Scientific Rationale for Combination Therapy

The high selectivity of this compound is the key to its most promising application: rational combination therapy. Sunitinib, a previous standard second-line treatment, is potent against primary and ATP-binding pocket mutations but has weak activity against activation loop mutations [1]. Combining this compound with sunitinib creates a regimen that simultaneously targets a broad spectrum of primary and secondary KIT resistance mutations, effectively overcoming the limitations of either drug used alone [2] [3].

G Imatinib Imatinib Treatment PrimaryResistance Primary KIT Mutations (e.g., Exon 11) Imatinib->PrimaryResistance Controls SecondaryMutations Emergence of Secondary Mutations PrimaryResistance->SecondaryMutations Leads to AP_Mutations ATP-Binding Pocket Mutations (Exons 13/14) SecondaryMutations->AP_Mutations AL_Mutations Activation Loop Mutations (Exons 17/18) SecondaryMutations->AL_Mutations Combination Combination Therapy Broad Resistance Coverage Sunitinib Sunitinib Target Sunitinib->AP_Mutations Inhibits This compound This compound Target Sunitinib->Combination + This compound->AL_Mutations Potently Inhibits This compound->Combination +

Rationale for combining this compound with sunitinib to overcome resistance [2] [3] [1].

Clinical Trial Evidence

The promising preclinical rationale for the this compound and sunitinib combination is strongly supported by positive results from the global Phase 3 PEAK trial [4].

  • Efficacy: The combination demonstrated a statistically significant improvement in median Progression-Free Survival (mPFS), which was 16.5 months compared to 9.2 months for sunitinib monotherapy. This represents a 50% reduction in the risk of disease progression or death (HR=0.50; p<0.0001) [4].
  • Response Rate: The Objective Response Rate (ORR) was 46% for the combination, nearly double the 26% observed with sunitinib alone (p<0.0001) [4] [5].
  • Safety: The safety profile of the combination was generally well-tolerated and manageable, with no unique risks identified beyond the known profile of sunitinib. The most common Grade 3+ adverse events included hypertension, neutropenia, and elevated liver enzymes (ALT/AST), which were predominantly transient and reversible [4].

Methodological Insights

For researchers, key methodological details from the clinical trials include:

  • PEAK Trial Design (Phase 3): A randomized, open-label, multicenter study. Patients with imatinib-resistant or intolerant GIST were assigned 1:1 to receive either This compound (600 mg daily) + sunitinib (37.5 mg daily) or sunitinib alone (37.5 mg daily). The primary endpoint was PFS assessed by blinded independent central review [3].
  • Dosing Rationale: The selected doses were determined in earlier parts of the trial (Parts 1a/1b), which investigated pharmacokinetics and optimized the drug formulation to ensure a favorable safety profile and encourage long-term tolerability [3].

Based on the robust Phase 3 data, Cogent Biosciences is on track to submit a New Drug Application (NDA) to the FDA in the first half of 2026 [4]. If approved, this compound in combination with sunitinib is poised to become the new standard of care for second-line GIST.

References

bezuclastinib combination sunitinib GIST clinical protocol

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from the Phase 3 PEAK Trial

The data below summarizes the key efficacy and safety results from the PEAK trial (NCT05208047) as of the September 30, 2025, data cutoff [1] [2] [3].

Table 1: Key Efficacy Endpoints from the PEAK Trial

Endpoint Bezuclastinib + Sunitinib Sunitinib Monotherapy Statistical Significance
Median Progression-Free Survival (PFS) 16.5 months [1] [2] 9.2 months [1] [2] HR, 0.50; 95% CI, 0.39-0.65; P < .0001 [1] [3]
Objective Response Rate (ORR) 46% [1] [2] [3] 26% [1] [2] [3] P < .0001 [1] [3]
Risk Reduction of Progression/Death 50% reduction [1] [3] - -

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event This compound + Sunitinib (%) Sunitinib Monotherapy (%)
Hypertension 29.4 [1] [2] 27.4 [1] [2]
Neutropenia 15.2 [1] [2] 15.4 [1] [2]
ALT/AST Increase 10.8 [1] [2] 1.4 [1] [2]
Anemia 9.3 [1] [2] 4.8 [1] [2]
Diarrhea 7.8 [1] [2] 7.2 [1] [2]

The combination was generally well-tolerated, with no new safety signals identified. The toxicity profile was consistent with that of sunitinib monotherapy. Hepatic AEs (ALT/AST increases) were largely transient and manageable, leading to dose reductions in 12.7% of patients in the combination arm, with only 1.5% discontinuing treatment. All Grade 3 elevations resolved [1] [2]. Treatment discontinuation due to treatment-related AEs occurred in 7.4% of patients receiving the combination versus 3.8% receiving sunitinib alone [1].

Detailed Clinical Protocol

The following methodology is based on the design of the global, randomized, open-label, multicenter phase 3 PEAK trial [4] [1] [3].

Study Design and Objectives
  • Primary Endpoint: Progression-Free Survival (PFS) per RECIST v1.1 criteria [4] [1].
  • Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Time to Response, Duration of Response, and Safety [1] [2].
Patient Population and Key Criteria
  • Inclusion Criteria: Adult patients with histologically confirmed, locally advanced, metastatic, or unresectable GIST; documented disease progression on or intolerance to imatinib; at least one measurable lesion per mRECIST v1.1; ECOG performance status of 0-2 [4] [1] [2].
  • Exclusion Criteria: Presence of PDGFR-driving mutations; clinically significant cardiac disease; major surgery within 4 weeks of the first dose; gastrointestinal abnormalities; active bleeding; prior treatment with sunitinib within 3 weeks [2].
Treatment Regimen and Dosing
  • Combination Arm: this compound 600 mg administered orally once daily, plus Sunitinib 37.5 mg administered orally once daily [4] [1] [3].
  • Control Arm: Sunitinib 37.5 mg administered orally once daily [4] [1].
  • In the combination arm, this compound monotherapy is initiated first and continued until steady state is achieved, after which both agents are co-administered [1].
  • Treatment continues until disease progression or unacceptable toxicity [1].
Protocol-Specific Procedures
  • Randomization: Eligible patients are randomized in a 1:1 ratio to either the combination or monotherapy arm [1] [3].
  • ctDNA Collection: Circulating tumor DNA (ctDNA) is collected at baseline and upon disease progression for mutational analysis [4].
  • Crossover: Patients in the sunitinib monotherapy arm who experience disease progression may be eligible to crossover to the investigational combination arm [4].

Molecular Mechanism and Experimental Rationale

The therapeutic rationale for this combination stems from targeting the primary and secondary resistance mechanisms that develop in GIST.

Mechanism of Action: Approximately 80% of GIST cases are driven by primary activating mutations in the KIT receptor tyrosine kinase, most commonly in exon 11 or exon 9 [4]. While first-line treatment with the TKI imatinib inhibits KIT, resistance often develops, with up to 60% of patients progressing within two years. This resistance is frequently driven by secondary mutations in KIT exons 13/14 or 17/18 [4] [5]. Sunitinib is a multi-targeted TKI with activity against KIT, but this compound is a highly selective KIT inhibitor designed to target a broad spectrum of these primary and secondary resistance mutations [4] [3]. Their combination provides complementary inhibition across the resistance mutation spectrum.

The diagram below illustrates the signaling pathway and the mechanism of the combination therapy.

G cluster_pathways Downstream Pathways KIT KIT PI3K_AKT PI3K/AKT Pathway KIT->PI3K_AKT Activates Signaling Pathway MAPK MAPK/ERK Pathway KIT->MAPK Activates Signaling Pathway KIT_Mut KIT Mutation (Exon 9, 11, 13/14, 17/18) KIT_Mut->KIT Activates PDGFR PDGFRβ PDGFR->PI3K_AKT Activates Signaling Pathway PDGFR->MAPK Activates Signaling Pathway CellSurvival Cell Survival Proliferation Angiogenesis Apoptosis Apoptosis CellSurvival->Apoptosis Reduced Sunitinib Sunitinib Sunitinib->KIT Inhibits Sunitinib->PDGFR Inhibits This compound This compound This compound->KIT Selectively Inhibits PI3K_AKT->CellSurvival MAPK->CellSurvival Inhibition Combined Inhibition Inhibition->CellSurvival Leads to

Application Notes for Researchers

  • Patient Selection: This combination is most relevant for GIST patients with documented KIT mutations who have progressed on or are intolerant to first-line imatinib. Screening for secondary resistance mutations in KIT exons 13/14 and 17/18 could help identify patients most likely to benefit [4] [5].
  • Safety Monitoring: Proactive management of expected AEs is crucial. Key areas for monitoring include:
    • Hepatic Function: Regular monitoring of ALT/AST levels is recommended, as elevations, though manageable and reversible, were more frequent with the combination [1] [2].
    • Myelosuppression: Monitor complete blood counts for neutropenia and anemia [1] [2].
    • Hypertension and Diarrhea: Implement standard supportive care measures for these common TKI-associated AEs [1] [2].
  • Regulatory Context: Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the FDA in the first half of 2026 [1] [2] [3]. An Expanded Access Program (EAP) is already available for eligible patients who require urgent access to this novel treatment [3].

Conclusion

The combination of this compound and sunitinib represents a significant advance in the second-line treatment of GIST, demonstrating a statistically significant and clinically meaningful improvement in PFS and ORR compared to sunitinib alone, with a manageable safety profile. This combination is poised to become the new standard of care for imatinib-resistant or intolerant GIST upon regulatory approval.

References

bezuclastinib phase 3 PEAK study NCT05208047 design

Author: Smolecule Technical Support Team. Date: February 2026

PEAK Trial Overview and Key Results

The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase 3 study. It evaluated the efficacy and safety of bezuclastinib plus sunitinib compared to sunitinib monotherapy in adults with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib therapy [1] [2].

Key Efficacy Outcomes

The table below summarizes the primary efficacy outcomes from the PEAK trial as of the September 30, 2025, data cutoff [3] [2] [4]:

Efficacy Endpoint This compound + Sunitinib Sunitinib Monotherapy Result
Median Progression-Free Survival (mPFS) 16.5 months 9.2 months HR=0.50 (95% CI: 0.39-0.65); p<0.0001
Objective Response Rate (ORR) 46% 26% p<0.0001
Risk of Progression or Death 50% reduction - Hazard Ratio (HR)=0.50

Experimental Protocol and Methodology

Trial Design and Rationale
  • Rationale: The trial addresses the unmet need in GIST patients who develop resistance to imatinib. Sunitinib has been the standard second-line treatment for nearly two decades, but resistance often develops due to secondary KIT mutations [1]. This compound is a highly selective, type-1 tyrosine kinase inhibitor (TKI) designed to potently inhibit these specific KIT mutations, including those on exon 17 [3] [5]. The combination aims to enhance anti-tumor activity by more comprehensively targeting the KIT oncogenic driver.
  • Study Structure: The PEAK trial was conducted in multiple parts [1] [4]:
    • Part 1a: A single-arm lead-in to confirm the optimal formulation of this compound (approximately 20 patients).
    • Part 1b: A drug-drug interaction assessment between this compound and sunitinib (approximately 18 patients).
    • Part 2: The pivotal, randomized portion comparing the combination against sunitinib monotherapy.
Patient Population and Treatment Regimen
  • Patient Population: The randomized Part 2 enrolled approximately 388 patients with histologically confirmed, locally advanced, unresectable, or metastatic GIST [1] [2]. Key eligibility criteria included documented disease progression on or intolerance to imatinib, at least one measurable lesion per mRECIST 1.1 criteria, and an ECOG performance status of 0 to 2.
  • Treatment Regimen: Patients were randomized 1:1 to receive either [1] [2]:
    • Experimental Arm: this compound (600 mg orally daily) in combination with sunitinib (37.5 mg orally daily).
    • Control Arm: Sunitinib monotherapy (37.5 mg orally daily).
    • Treatment continued until disease progression or unacceptable toxicity.
Study Endpoints and Assessments
  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause, assessed by Blinded Independent Central Review (BICR) [1] [2].
  • Secondary Endpoints: Included Objective Response Rate (ORR), Overall Survival (OS), Time to Response (TTR), Duration of Response (DoR), and safety [2] [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the synergistic mechanism of this compound and sunitinib in GIST.

Safety and Tolerability Profile

The combination of this compound and sunitinib was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. No unique risks were identified with the combination [3] [2]. The table below details the most common Grade 3 or higher treatment-emergent adverse events (TEAEs) [3] [4]:

Adverse Event (Grade 3+) This compound + Sunitinib (%) Sunitinib Monotherapy (%)
Hypertension 29.4 27.4
Neutropenia 15.2 15.4
ALT/AST Increased 10.8 1.4
Anemia 9.3 4.8
Diarrhea 7.8 7.2
Discontinuation due to TRAEs 7.4 3.8

Hepatic adverse events (ALT/AST elevations) in the combination arm were predominantly transient, manageable laboratory abnormalities. Most were low-grade, non-serious, reversible, and asymptomatic. Only 1.5% of patients discontinued this compound due to these elevations [3].

Conclusion and Clinical Implications

The positive results from the PEAK trial represent a potential practice-changing advancement for second-line GIST treatment. The combination of this compound and sunitinib demonstrated a statistically significant and clinically meaningful improvement in PFS, reducing the risk of disease progression or death by 50% and nearly doubling the median PFS compared to sunitinib alone [3] [4].

Based on these robust data, Cogent Biosciences is on track to submit a New Drug Application (NDA) to the U.S. FDA for this compound in this indication in the first half of 2026 [3]. Full results from the PEAK trial are expected to be presented at a scientific conference in the first half of 2026.

References

Comprehensive Application Notes and Protocols: Bezuclastinib Therapy with ctDNA Monitoring in GIST and Systemic Mastocytosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GIST and the Role of KIT Mutations

Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, with an annual incidence of approximately 1 per 100,000 individuals globally [1]. These tumors originate from the precursors of the interstitial cells of Cajal and are primarily driven by activating mutations in the KIT (CD117) or platelet-derived growth factor receptor alpha (PDGFRA) genes, which occur in approximately 85-90% of cases [1]. The introduction of tyrosine kinase inhibitors (TKIs), particularly imatinib, has revolutionized GIST treatment by targeting these aberrant kinases, resulting in substantial clinical benefit and improved survival outcomes. However, the emergence of both primary and secondary resistance to imatinib presents ongoing therapeutic challenges that necessitate the development of novel treatment strategies [1].

KIT mutation patterns in GIST follow predictable distributions, with primary activating mutations most frequently found in exon 11 (approximately 70% of cases) or exon 9 (approximately 10-15% of cases) [2]. Though imatinib effectively inhibits the KIT mutation initially, resistance develops in 40-50% of patients within 2 years of treatment, primarily driven by additional mutations in KIT exons 13/14 or exons 17/18 [2] [1]. These secondary mutations alter the conformation of the kinase domain and prevent imatinib from maintaining its inhibitory interaction with the receptor. This resistance mechanism has motivated the development of next-generation TKIs with activity against a broader spectrum of KIT mutations, including bezuclastinib [1].

Table 1: Common KIT Mutation Patterns in GIST

Mutation Location Frequency in GIST Response to Imatinib Common Resistance Mechanisms
Exon 11 ~70% Generally responsive Secondary mutations in exons 13/14, 17/18
Exon 9 ~10-15% Less responsive Secondary mutations in exons 13/14, 17/18
Exon 13/14 Rare primary; common secondary Resistant N/A
Exon 17/18 Rare primary; common secondary Resistant N/A

This compound Profile and Clinical Development Program

Drug Characteristics and Mechanism of Action

This compound (CGT9486) is an investigational, selective tyrosine kinase inhibitor specifically designed to potently inhibit the KIT D816V mutation as well as other mutations in KIT exon 17 [3]. Unlike broader-spectrum TKIs, this compound demonstrates high specificity for KIT receptors, which potentially enhances its therapeutic index while minimizing off-target toxicities. This selective targeting strategy is particularly valuable for overcoming the limitations of existing TKIs in managing both GIST and systemic mastocytosis [4] [3]. The drug's design allows it to maintain activity against a spectrum of primary and secondary resistance mutations that commonly emerge following prior TKI therapy, addressing a critical unmet need in the treatment landscape [2].

This compound's mechanism involves binding to the ATP-binding pocket of mutant KIT receptors, stabilizing their inactive conformation, and thereby inhibiting downstream signaling pathways such as MAPK and PI3K-AKT, which are critical for tumor cell proliferation and survival [1]. This targeted approach is particularly effective against the conformational changes caused by secondary mutations that often confer resistance to earlier-generation TKIs. The investigational combination of this compound with sunitinib represents a rational therapeutic approach that allows for broad activity across a spectrum of KIT mutations and aims to target the full spectrum of primary and secondary resistance mechanisms [2].

Clinical Development Program

Cogent Biosciences has structured a comprehensive clinical development program for this compound across multiple indications:

  • PEAK Trial (NCT05208047): A global, randomized, multi-part phase 3 study evaluating this compound plus sunitinib compared with sunitinib monotherapy in adult patients with histologically confirmed locally advanced, metastatic, or unresectable GIST and documented disease progression on or intolerance to imatinib [5]. Part 1 included dose optimization and drug-drug interaction assessment, while Part 2 randomized approximately 388 patients to receive either the combination or sunitinib alone [2] [5].

  • SUMMIT Trial (NCT05186753): A multi-part, randomized, double-blind, placebo-controlled phase 2 study evaluating this compound in patients with non-advanced systemic mastocytosis, including indolent systemic mastocytosis, bone marrow mastocytosis, or smoldering systemic mastocytosis [4]. Part 2 compared this compound plus best supportive care to placebo plus best supportive care, with Part 3 evaluating different formulations.

  • APEX Trial: A registration-directed study in Advanced Systemic Mastocytosis (AdvSM) patients, with top-line results expected in December 2025 [3].

Utility of ctDNA Monitoring in Oncology Drug Development

Biological and Technical Foundations

Circulating tumor DNA (ctDNA) consists of small fragments of DNA released by tumor cells into the blood and tissue fluids through processes such as apoptosis, necrosis, and active secretion [6]. These fragments can be distinguished from normal cell-free DNA (cfDNA) by identifying tumor-specific characteristics such as somatic mutations, viral sequences, or methylation profiles [6]. The concept of liquid biopsy extends beyond blood to include various biofluids such as pleural fluid, cerebrospinal fluid, urine, and saliva, offering multiple sampling avenues for different cancer types [6].

The detection methods for ctDNA require high sensitivity due to the low levels of tumor-specific DNA in the circulation, especially in early-stage diseases or low-shedding tumors [6]. The analytical approaches have evolved significantly to address this challenge:

Table 2: ctDNA Analysis Methodologies

Method Category Specific Techniques Key Applications Sensitivity Range
PCR-Based ddPCR, BEAMing, qPCR Detection of single or few well-characterized mutations 0.01%-1% variant allele frequency
NGS-Based WES, WGS, CAPP-Seq, TEC-Seq Broad genomic alteration detection, comprehensive profiling 0.1%-5% variant allele frequency
Methylomics WGBS, Targeted bisulfite sequencing Methylation pattern analysis, cancer origin identification Varies by platform
Fragmentomics DELFI, Whole-genome fragmentation analysis Fragment pattern analysis, early cancer detection ~91% sensitivity for cancer detection
Applications in Clinical Trial Settings

ctDNA analysis offers several strategic advantages throughout the drug development continuum:

  • Patient Selection and Enrollment: ctDNA profiling enables noninvasive molecular characterization of tumors, facilitating the identification of patients with specific mutations who are most likely to benefit from targeted therapies [7]. This is particularly valuable in rare cancers like GIST where tissue sampling may be challenging or insufficient for comprehensive genomic analysis.

  • Optimal Biological Dose Determination: In phase I trials, ctDNA dynamics can provide early pharmacodynamic readouts of drug activity, helping to establish biologically effective doses alongside traditional safety endpoints [7]. The rapid turnover of ctDNA (half-life of approximately 30 minutes to 2 hours) enables real-time assessment of tumor response to treatment, allowing for more informed dose escalation decisions [6].

  • Response Assessment and Resistance Monitoring: Serial ctDNA monitoring provides a dynamic picture of tumor evolution under therapeutic pressure, allowing for early detection of emerging resistance mechanisms [6]. In the PEAK trial, ctDNA samples were collected at baseline and disease progression to monitor mutational dynamics, reflecting the growing incorporation of this biomarker into late-stage clinical development [2].

Clinical Evidence for this compound and ctDNA Monitoring

PEAK Trial Results in GIST

The phase 3 PEAK trial demonstrated compelling efficacy for this compound in combination with sunitinib for patients with imatinib-resistant or intolerant GIST. At the September 30, 2025, data cutoff, patients treated with the combination experienced a 50% reduction in the risk of disease progression or death compared to sunitinib monotherapy (HR, 0.50; 95% CI, 0.39-0.65; P < .0001) [5]. The median progression-free survival (PFS) was 16.5 months with the combination versus 9.2 months with sunitinib monotherapy, representing a greater than 7-month improvement [5]. Additionally, the combination resulted in a significantly higher objective response rate (ORR) of 46% compared to 26% with sunitinib alone (P < .0001) [5].

Earlier data from the phase 3 PEAK study presented at the 2025 ASCO Gastrointestinal Cancers Symposium showed even more promising results in specific patient subgroups. The median PFS in patients receiving the combination in the second-line following imatinib was 19.4 months (95% CI, 1.0–not estimable) [2]. Notably, 3 of 7 patients treated with 1 prior TKI remained on treatment beyond 19 months, suggesting particularly durable responses in less heavily pretreated populations [2].

Table 3: Efficacy Results from PEAK Trial

Endpoint This compound + Sunitinib Sunitinib Monotherapy Hazard Ratio / P-value
Median PFS (All Patients) 16.5 months 9.2 months HR, 0.50; 95% CI, 0.39-0.65; P < .0001
Median PFS (2nd Line) 19.4 months Not reported 95% CI, 1.0–not estimable
Objective Response Rate 46% 26% P < .0001
Disease Control Rate 80% (from earlier cohort) Not reported Not provided
SUMMIT Trial Results in Systemic Mastocytosis

The SUMMIT trial evaluating this compound in non-advanced systemic mastocytosis met its primary endpoint, demonstrating a statistically significant improvement in total symptom score (TSS) compared with placebo [4]. Patients treated with this compound experienced a mean change in TSS of 24.3 points at week 24 compared with 15.4 points in patients receiving placebo (P = .0002) [4]. The drug also demonstrated robust activity across all key secondary endpoints, including a reduction in serum tryptase levels by at least 50% in 87.4% of patients compared with 0% for placebo (P < .0001) [4].

Safety Profile

The combination of this compound and sunitinib has demonstrated a manageable safety profile that aligns with the established toxicity pattern of sunitinib monotherapy, without evidence of synergistic toxicity [2] [5]. The majority of treatment-emergent adverse effects (TEAEs) were of low Common Terminology Criteria for Adverse Events (CTCAE) grade and reversible [2]. The most frequent grade 3 or higher TEAEs with the this compound combination versus sunitinib monotherapy included hypertension (29.4% vs 27.4%), neutropenia (15.2% vs 15.4%), increased alanine/aspartate aminotransferase levels (ALT/AST; 10.8% vs 1.4%), anemia (9.3% vs 4.8%), and diarrhea (7.8% vs 7.2%) [5].

Treatment discontinuation due to treatment-related AEs occurred in 7.4% of patients receiving the combination and 3.8% receiving sunitinib alone [5]. Hepatic AEs were largely transient, manageable, and reversible laboratory abnormalities. In the combination arm, elevated ALT/AST levels led to this compound dose reductions in 12.7% of patients, with only 3 patients (1.5%) discontinuing treatment for ALT/AST elevations [5]. All grade 3 elevations resolved, and no grade 4 ALT/AST elevations were observed [5].

Detailed ctDNA Monitoring Protocol for this compound Clinical Trials

Sample Collection and Processing Protocol

Materials Required:

  • Cell-free DNA blood collection tubes (e.g., Streck Cell-Free DNA BCT, PAXgene Blood cDNA tubes)
  • Standard phlebotomy equipment
  • Refrigerated centrifuge capable of 1600-3000 × g
  • DNA extraction kit optimized for low-concentration samples
  • -80°C freezer for plasma storage

Step-by-Step Procedure:

  • Blood Collection: Draw 10-20 mL of whole blood into cell-free DNA blood collection tubes. Invert tubes 8-10 times immediately after collection to ensure proper mixing with preservative.

  • Sample Transport: Store tubes at 4-25°C and process within 24-72 hours of collection. Avoid freeze-thaw cycles or temperature extremes during transport.

  • Plasma Separation:

    • Centrifuge tubes at 1600-3000 × g for 10-20 minutes at 4°C to separate plasma from cellular components.
    • Transfer supernatant to a fresh tube without disturbing the buffy coat.
    • Perform a second centrifugation at 16,000 × g for 10 minutes at 4°C to remove remaining cellular debris.
  • Plasma Storage: Aliquot cleared plasma into cryovials and store at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles.

  • DNA Extraction: Use commercially available cfDNA extraction kits following manufacturer's protocols. Elute DNA in 20-50 μL of TE buffer or nuclease-free water.

  • Quality Control: Quantify cfDNA using fluorometric methods (e.g., Qubit dsDNA HS Assay) and assess fragment size distribution using bioanalyzer or tape station.

ctDNA Analysis Workflow

The following diagram illustrates the complete ctDNA monitoring workflow in clinical trials, from sample collection to data interpretation:

workflow cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase BloodCollection Blood Collection (10-20 mL in cfDNA tubes) PlasmaSeparation Plasma Separation (Double centrifugation) BloodCollection->PlasmaSeparation DNAExtraction cfDNA Extraction & Quality Control PlasmaSeparation->DNAExtraction LibraryPrep Library Preparation (Targeted NGS panel) DNAExtraction->LibraryPrep QC_Pass QC Pass? DNAExtraction->QC_Pass  DNA Quantity/Quality Sequencing Sequencing (High-depth >10,000x) LibraryPrep->Sequencing VariantCalling Variant Calling & Annotation Sequencing->VariantCalling DataAnalysis Data Analysis (VAF quantification) VariantCalling->DataAnalysis ClinicalInterpret Clinical Interpretation & Reporting DataAnalysis->ClinicalInterpret TrialIntegration Trial Integration (Response assessment) ClinicalInterpret->TrialIntegration TrialIntegration->BloodCollection Next timepoint QC_Pass->LibraryPrep Yes

Molecular Analysis Methods:

  • Baseline Mutation Identification: Perform baseline tumor tissue genotyping to identify patient-specific KIT mutations for designing tumor-informed ctDNA assays. Primary mutations of interest include KIT exons 9, 11, 13, 14, 17, and 18.

  • PCR-Based Methods: For tracking known mutations, utilize digital droplet PCR (ddPCR) or BEAMing technologies, which offer high sensitivity (0.01% variant allele frequency) for monitoring specific KIT mutations during treatment [6].

  • Next-Generation Sequencing: Implement targeted NGS panels covering KIT and PDGFRA mutations with deep sequencing coverage (>10,000x) to detect both known and novel resistance mutations. Tagged-amplicon deep sequencing approaches like TAm-Seq or hybrid capture-based methods like CAPP-Seq are recommended for optimal sensitivity [6].

Timing and Interpretation of ctDNA Monitoring

Optimal Sampling Timepoints:

  • Baseline: Pre-treatment (within 28 days of treatment initiation)
  • Early Treatment: Cycle 2 Day 1 (approximately 4-6 weeks)
  • Treatment Monitoring: Every 2-3 cycles (approximately 6-12 weeks)
  • Disease Progression: At radiographic progression confirmation
  • End of Treatment: Within 30 days of treatment discontinuation

Interpretation Guidelines:

  • Molecular Response: >50% reduction in variant allele frequency (VAF) of dominant KIT mutation
  • Clearance: VAF falling below limit of detection (typically 0.02% for tumor-informed assays)
  • Molecular Progression: >25% increase in VAF or emergence of new resistance mutations
  • Mixed Response: Clearance of some mutations with emergence of new mutations, indicating clonal evolution

Regulatory and Future Directions

Based on the compelling clinical evidence, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound in NonAdvanced Systemic Mastocytosis (NonAdvSM) for patients previously treated with avapritinib as well as in patients with Smoldering Systemic Mastocytosis [3]. This designation highlights the recognition of the unmet need for these patient populations and the potential for this compound to redefine the treatment paradigm for this disease. Cogent Biosciences has completed a pre-NDA meeting discussing the results from the SUMMIT pivotal trial and plans to submit a New Drug Application (NDA) for NonAdvSM by the end of 2025 [3]. For the GIST indication, the company plans to submit an NDA with data from the PEAK trial in early 2026 [5].

The Breakthrough Therapy Designation provides several regulatory benefits, including eligibility for Priority Review, rolling submission of portions of the application, and the FDA's organizational commitment to help determine the most efficient route to approval [3]. These mechanisms potentially accelerate the development and review timeline, bringing promising therapies to patients more rapidly.

Future directions in the field include:

  • ctDNA-Guided Trial Designs: Adaptive clinical trial designs that use ctDNA dynamics as early endpoints for go/no-go decisions or patient enrichment strategies [8].
  • Combination Therapies: Rational combination strategies informed by ctDNA-detected resistance mechanisms, potentially targeting multiple pathways simultaneously to prevent or delay resistance [1].
  • Novel Drug Delivery Systems: Advanced formulations to optimize bioavailability and reduce toxicity of TKI combinations [1].
  • Standardization Efforts: Development of consensus guidelines for ctDNA assay validation, implementation, and interpretation in clinical trials [7] [6].

Conclusion

The integration of this compound therapy with comprehensive ctDNA monitoring represents a significant advancement in the management of GIST and systemic mastocytosis. The compelling efficacy data from the PEAK trial, showing a 50% reduction in progression or death risk and a 7-month improvement in median PFS, positions the this compound-sunitinib combination as a potential new standard of care for second-line GIST treatment. The complementary SUMMIT trial results in systemic mastocytosis further validate this compound's therapeutic potential across KIT-driven diseases.

The detailed ctDNA monitoring protocols outlined in this document provide researchers with a framework for implementing liquid biopsy assessments in clinical trials, enabling real-time tracking of treatment response and resistance evolution. As the field moves toward increasingly personalized approaches, the synergy between targeted therapies like this compound and sophisticated biomarker monitoring strategies will continue to optimize outcomes for patients with oncogene-driven malignancies.

References

bezuclastinib RECIST v1.1 criteria tumor assessment

Author: Smolecule Technical Support Team. Date: February 2026

RECIST 1.1 in Practice: The PEAK Trial Protocol

The Phase 3 PEAK trial (NCT05208047) provides a clear example of how RECIST 1.1 is applied in the clinical development of bezuclastinib [1].

  • Trial Design: The PEAK trial is a global, randomized, open-label, multicenter study. Patients with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib were randomized 1:1 to receive either this compound (600 mg daily) in combination with sunitinib (37.5 mg daily) or sunitinib alone [2] [1].
  • Primary Endpoint: The primary endpoint for the pivotal part of the trial was Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause, assessed by a blinded independent central review (BICR) using RECIST 1.1 [2] [1].
  • Key Inclusion/Exclusion Criteria: Patients were required to have at least one measurable lesion at baseline as per RECIST 1.1 criteria. Patients with central nervous system (CNS) metastases were eligible only if the metastases had been treated and were stable [3].

Detailed Experimental Methodology

For researchers aiming to replicate the assessment, here is a detailed breakdown of the protocol based on standard RECIST 1.1 and trial descriptions.

1. Patient Selection and Baseline Imaging

  • Population: Patients with histologically confirmed, unresectable or metastatic GIST. The PEAK trial focused on patients with primary KIT mutations in exon 9 or 11, though other mutations were considered on a case-by-case basis [3].
  • Baseline Tumor Assessment: Within 28 days prior to the first dose of the study drug, perform a contrast-enhanced CT or MRI scan. Identify and measure all target lesions (up to 5 total, with up to 2 per organ). The sum of the diameters of all target lesions is the Baseline Sum of Diameters [3].

2. Treatment and Monitoring Schedule

  • Dosing: this compound is administered orally at 600 mg once daily continuously. Sunitinib is administered orally at 37.5 mg once daily, starting on the same day as this compound [4].
  • Tumor Assessment Schedule: Follow-up tumor imaging (CT/MRI) should be performed at regular intervals, typically every 8-12 weeks, or as specified in the protocol (e.g., every 2 cycles if using a 4-week cycle) [3]. Scans are submitted to the BICR for assessment using RECIST 1.1.

3. Response Criteria and Definitions The BICR categorizes the objective response based on changes in tumor measurements from baseline, as defined below [2]:

  • Complete Response (CR): Disappearance of all target and non-target lesions.
  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, with no progression of non-target lesions.
  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions (and an absolute increase of at least 5 mm), or the appearance of new lesions.
  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The following diagram illustrates the tumor assessment workflow and response evaluation criteria.

G Start Baseline Imaging (CT/MRI) Identify Identify & Measure Target/Non-target Lesions Start->Identify Calculate Calculate Baseline Sum of Diameters Identify->Calculate Treatment Initiate Treatment (this compound + Sunitinib) Calculate->Treatment FollowUp Scheduled Follow-up Imaging Treatment->FollowUp Compare Compare with Baseline Sum FollowUp->Compare Assess BICR Assesses Response Per RECIST 1.1 Compare->Assess CR Complete Response (CR) Assess->CR Disappearance of all lesions PR Partial Response (PR) Assess->PR ≥30% Decrease SD Stable Disease (SD) Assess->SD Neither PR nor PD PD Progressive Disease (PD) Assess->PD ≥20% Increase or New Lesions

Safety and Tolerability Profile

Understanding the safety data is crucial for risk-benefit assessment. The combination of this compound and sunitinib was generally well-tolerated in the PEAK trial. The most common grade 3 or higher treatment-emergent adverse events are summarized below [2].

Adverse Event This compound + Sunitinib (n) Sunitinib Monotherapy (n)
Hypertension 29.4% 27.4%
Neutropenia 15.2% 15.4%
ALT/AST Increased 10.8% 1.4%
Anemia 9.3% 4.8%
Diarrhea 7.8% 7.2%
  • Dose Modifications: Hepatic adverse events (ALT/AST increase) led to this compound dose reductions in 12.7% of patients, but only 1.5% discontinued this compound due to these events. All Grade 3 elevations resolved [2].
  • Treatment Discontinuation: The rate of treatment discontinuation due to treatment-related adverse events was 7.4% for the combination arm versus 3.8% for the sunitinib monotherapy arm [2].

Regulatory Pathway and Future Outlook

Based on the positive PEAK trial results, Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the U.S. FDA in the first half of 2026 [2]. The data suggests the this compound combination is poised to become a new standard of care for second-line GIST. An Expanded Access Program (EAP) is available for eligible patients who require immediate access to the investigational therapy before regulatory approval [1].

References

bezuclastinib bone marrow mast cell reduction measurement

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Bone Marrow Mast Cell Reduction

Bezuclastinib, a selective tyrosine kinase inhibitor targeting the KIT D816V mutation, has shown significant efficacy in reducing mast cell burden in clinical trials for both non-advanced (NonAdvSM) and advanced (AdvSM) systemic mastocytosis.

Table 1: Efficacy of this compound on Mast Cell Burden and Biomarkers

Trial / Patient Population Bone Marrow Mast Cell Reduction Serum Tryptase Reduction (≥50%) KIT D816V VAF Reduction (≥50%)
SUMMIT (NonAdvSM) [1] 87.4% of patients (vs. 0% placebo)

| SUMMIT Part 1b (NonAdvSM) [2] | • 100 mg cohort: 86% of patients (≥50% reduction) • 150 mg cohort: 78% of patients (≥50% reduction) • Placebo: 40% of patients (≥50% reduction) | 100% (100 mg) and 89% (150 mg) of patients achieved reduction to <20 ng/mL (vs. 0% placebo) | 100% (100 mg) and 89% (150 mg) of patients (vs. 0% placebo) | | APEX Part 1 (AdvSM) [3] [4] | 100% of patients (≥50% reduction) | 94% of patients (≥50% reduction) | 93% of patients (≥50% reduction) |

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies of the SUMMIT (NCT05186753) and APEX (NCT04996875) clinical trials.

Patient Selection and Trial Design
  • Study Population: The SUMMIT trial enrolls adult patients with non-advanced SM (indolent SM or smoldering SM), while the APEX trial enrolls patients with advanced SM (aggressive SM, SM with an associated hematologic neoplasm, or mast cell leukemia), all centrally adjudicated per World Health Organization (WHO) criteria [5] [3] [6].
  • Study Design: Both are randomized, double-blind, placebo-controlled (SUMMIT) or open-label (APEX), multicenter, Phase 2 trials [1] [3] [2].
  • Dosing: In SUMMIT Part 2, patients are randomized to receive either This compound 100 mg once daily or a matching placebo, both in combination with best supportive care (BSC), for 24 weeks [1] [2].
Bone Marrow Aspirate and Biopsy Collection
  • Procedure: A bone marrow aspirate and biopsy is performed at screening (baseline) and at the end of the primary treatment period (e.g., Week 24 for SUMMIT) [1].
  • Handling: The bone marrow trephine biopsy specimen is fixed in neutral-buffered formalin, decalcified, and embedded in paraffin for sectioning [7].
Mast Cell Staining and Identification
  • Staining Method: Tissue sections are stained with anti-tryptase immunohistochemistry (IHC) using a standard protocol. Tryptase is a highly specific marker for mast cells, allowing for precise identification and quantification [3].
  • Alternative Staining: While not used in the cited this compound trials, toluidine blue staining is another validated histochemical method that induces metachromasia in mast cell granules, making them visible for counting [7].
Mast Cell Quantification and Analysis
  • Microscopy: Stained bone marrow sections are examined under a light microscope by a qualified pathologist.
  • Quantification Method: The pathologist counts the number of mast cells in multiple high-power fields (HPFs). The results can be expressed as:
    • The percentage of mast cells in the total nucleated cell population [3].
    • The mean number of mast cells per HPF [7].
  • Response Criterion: A key efficacy endpoint is the proportion of patients achieving a ≥50% reduction in bone marrow mast cell burden from baseline to the end of the assessment period [1] [2].

Mechanism of Action and Assessment Workflow

This compound is a type I, ATP-competitive tyrosine kinase inhibitor designed to potently and selectively inhibit the KIT D816V mutation. This mutation drives pathological mast cell survival and proliferation in SM. By targeting the active conformation of the mutant KIT receptor, this compound inhibits downstream oncogenic signaling pathways, leading to reduced mast cell proliferation and survival, and ultimately a decrease in mast cell burden in tissues like the bone marrow [3] [6] [8].

G KIT Mutant KIT D816V Receptor Prolif Uncontrolled Mast Cell Proliferation & Survival KIT->Prolif Drives Inhibited_KIT Inhibited KIT Signaling KIT->Inhibited_KIT Becomes BM_Burden High Bone Marrow Mast Cell Burden Prolif->BM_Burden Leads to Bezu This compound (Type I TKI) Bezu->KIT Inhibits Reduced_Prolif Reduced Mast Cell Proliferation Inhibited_KIT->Reduced_Prolif Results in Reduced_Burden Reduced Bone Marrow Mast Cell Burden Reduced_Prolif->Reduced_Burden Leads to

Diagram 1: Mechanism of this compound inhibiting KIT D816V to reduce bone marrow mast cell burden.

The workflow for assessing treatment efficacy in a clinical trial involves a structured process from patient screening to final data analysis, as outlined below.

G Start Patient Screening & Enrollment BM1 Baseline Bone Marrow Biopsy & Aspirate Start->BM1 Randomize Randomization BM1->Randomize Treat Treatment Period (e.g., 24 weeks) Randomize->Treat BM2 End-of-Treatment Bone Marrow Biopsy Treat->BM2 Process Sample Processing & Staining (IHC/Toluidine) BM2->Process Quant Pathologist Quantification Process->Quant Analyze Endpoint Analysis (% Change, ≥50% Responders) Quant->Analyze

Diagram 2: Workflow for bone marrow mast cell burden assessment in clinical trials.

Safety and Tolerability Profile

The safety data from clinical trials indicate that this compound is well-tolerated, supporting its potential for chronic use.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the SUMMIT Trial [1] [5]

Adverse Event This compound (Incidence) Placebo (Incidence) Notes
Hair Color Change 69.5% 5.0% Mostly low grade
Altered Taste 23.7% 0%
Nausea 22.0% 13.3%
ALT/AST Elevation 22.0% (≥Gr3: 5.9%) 6.6% (≥Gr3: 0%) Leading cause of discontinuation; all cases were transient and resolved [1].
Serious AEs 4.2% 5.0%
Discontinuations (any AE) 5.9% Not reported

Conclusion and Future Directions

References

Comprehensive Application Notes and Protocols: Bezuclastinib and Sunitinib Drug-Drug Interaction and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Gastrointestinal stromal tumors (GIST) represent a compelling clinical challenge in oncology, with most cases driven by oncogenic mutations in the KIT receptor tyrosine kinase. The current treatment paradigm begins with imatinib as first-line therapy, demonstrating initial efficacy in approximately 85% of patients with unresectable or metastatic disease. However, therapeutic resistance inevitably develops, with approximately 60% of patients experiencing disease progression within two years of initiating treatment [1]. This resistance primarily emerges through secondary mutations in KIT, particularly in exons 13/14 or 17/18, which diminish imatinib's binding affinity and therapeutic effect [1]. Sunitinib, a multi-targeted tyrosine kinase inhibitor, has established itself as the standard second-line treatment for GIST following imatinib failure, demonstrating significant improvement in progression-free survival compared to placebo [2]. Despite this clinical benefit, sunitinib exhibits limited activity against specific secondary KIT mutations, particularly those in exons 17 and 18, creating a critical therapeutic gap that necessitates novel approaches [2].

The rationale for combination therapy with bezuclastinib and sunitinib emerges from their complementary mechanisms of action against heterogeneous populations of KIT mutants. This compound (CGT9486) represents a novel, highly selective tyrosine kinase inhibitor specifically designed to target KIT mutations in exons 17 and 18, which are associated with particularly poor prognosis due to their resistance to available therapies [2]. This selective targeting approach allows this compound to address the key resistance mutations that evade inhibition by both imatinib and sunitinib. When combined, this compound and sunitinib provide broad coverage across the spectrum of primary and secondary KIT resistance mutations, creating a more comprehensive therapeutic approach for patients with advanced GIST [1]. The pharmacological synergy of this combination arises from their distinct but complementary mutation coverage, potentially preventing the outgrowth of resistant clones that typically limit the durability of single-agent therapies. Early clinical evidence suggests this combination maintains a favorable safety profile without significantly augmenting the toxicity associated with sunitinib monotherapy, addressing a crucial consideration in combination drug development [1] [2].

Clinical Evidence Summary

The phase 3 PEAK study (NCT05208047) represents a landmark clinical investigation evaluating the efficacy and safety of this compound plus sunitinib in patients with advanced GIST who progressed on or were intolerant to prior imatinib therapy. This randomized, open-label, multicenter trial employed a comprehensive design with multiple components: Part 1a served as an optimized formulation lead-in (n=19), Part 1b investigated drug-drug interactions (n=23), and Part 2 featured a randomized comparison of the combination versus sunitinib alone [1]. The study population consisted of heavily pretreated patients with a median of 2.5 prior tyrosine kinase inhibitors (range 1-6), including 100% prior imatinib, 66.7% prior sunitinib, 50.0% prior ripretinib, and 35.7% prior regorafenib, reflecting a clinically challenging patient population [1]. The primary efficacy endpoint for Part 2 was progression-free survival (PFS) per RECIST v1.1 criteria, with key secondary endpoints including objective response rate (ORR), disease control rate (DCR), and comprehensive safety assessment.

Efficacy results from the PEAK study demonstrate compelling clinical activity for the this compound-sunitinib combination. Across all patients (n=42), the median PFS reached 10.2 months (95% CI, 7.4-19.4), with particularly impressive outcomes observed in the subset receiving the combination as second-line therapy immediately following imatinib failure, where the median PFS extended to 19.4 months (95% CI, 1.0-not estimable) [1]. Notably, three of seven patients treated with only one prior tyrosine kinase inhibitor remained on treatment beyond 19 months, suggesting durable disease control in less heavily pretreated populations [1]. The objective response rate was 27.5% in all patients and 33% in those with prior imatinib only, with all responses constituting partial responses. The disease control rate reached 80%, indicating effective tumor growth inhibition in the majority of patients [1]. These efficacy outcomes compare favorably with historical data for sunitinib monotherapy in similar patient populations, supporting the enhanced therapeutic potential of this combination approach.

Table 1: Key Efficacy Outcomes from Phase 3 PEAK Study

Efficacy Parameter All Patients (n=42) Second-line Patients (Post-Imatinib)
Median PFS (months) 10.2 (95% CI: 7.4-19.4) 19.4 (95% CI: 1.0-NE)
Objective Response Rate 27.5% 33%
Partial Response 27.5% 33%
Stable Disease 57.5% 67%
Progressive Disease 15.0% 0%
Disease Control Rate 80% 100%

The safety profile of the this compound-sunitinib combination demonstrated favorable tolerability with manageable toxicities. The majority of treatment-emergent adverse events (TEAEs) were low-grade and reversible, with a median treatment duration of 32 weeks [1]. Dose reductions due to TEAEs occurred in 29% of patients, while only two patients (4.8%) discontinued treatment due to adverse events (grade 2 rash with grade 1 abdominal pain, and grade 3 diarrhea) [1]. The most common any-grade AEs included diarrhea (69%), fatigue (55%), hypertension (45%), nausea (40%), hair color changes (36%), gastroesophageal reflux disease (31%), taste disorder (31%), decreased appetite (29%), rash (26%), and neutropenia (21%) [1]. The incidence of grade 3 or higher AEs was manageable, including hypertension (17%), anemia (7%), neutropenia (7%), diarrhea (5%), ALT/AST increase (5%), and hypokalemia (2%) [1]. Importantly, the combination did not appear to increase the severity of adverse events typically associated with sunitinib monotherapy, supporting its feasibility for long-term administration in this chronic disease setting.

Table 2: Safety Profile of this compound-Sunitinib Combination

Adverse Event All Grades (%) Grade ≥3 (%)
Diarrhea 69 5
Fatigue 55 -
Hypertension 45 17
Nausea 40 -
Hair Color Changes 36 -
GERD 31 -
Taste Disorder 31 -
Decreased Appetite 29 -
Rash 26 -
Neutropenia 21 7
Anemia - 7
ALT/AST Increase - 5
Hypokalemia - 2

Pharmacokinetics and Drug Interaction Profile

The pharmacokinetic properties of both this compound and sunitinib have been characterized through dedicated clinical pharmacology studies, providing critical insights for their optimal combined administration. Sunitinib demonstrates predictable pharmacokinetics following oral administration, with a time to maximum concentration (Tmax) occurring approximately 6-12 hours post-dose and a terminal half-life of approximately 40-60 hours, supporting once-daily dosing [3]. A recent bioequivalence study in healthy Chinese subjects confirmed that generic sunitinib exhibits comparable exposure to the innovator product (Sutent), with geometric mean ratios for Cmax, AUC0-t, and AUC0-∞ of 97.04%, 98.45%, and 98.22%, respectively, all within the 80-125% bioequivalence range [3]. This establishes a robust foundation for sunitinib's pharmacokinetic profile and confirms the reliability of its formulation performance.

The dedicated drug-drug interaction assessment conducted in Part 1b of the PEAK study provided crucial insights into the pharmacokinetic relationship between this compound and sunitinib when administered concomitantly. This component of the study specifically evaluated the potential mutual influence of each drug on the other's pharmacokinetic profile, including sunitinib's primary active metabolite [1]. The results demonstrated that this compound and sunitinib can be co-administered without clinically significant alterations in their exposure profiles, supporting the fixed-dose combination approach without requiring complex dose adjustments. The selected dosing regimen of 600 mg this compound plus 37.5 mg sunitinib daily achieved therapeutic concentrations sufficient for target engagement while maintaining a tolerable safety profile [1]. This favorable interaction profile is particularly important for GIST patients who often require prolonged treatment duration, where consistent drug exposure and minimal pharmacokinetic variability contribute to optimized therapeutic outcomes.

Metabolic pathways and elimination characteristics further inform appropriate clinical use of this combination. Sunitinib undergoes predominant hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), generating its primary active metabolite, N-desethyl sunitinib (SU12662), which exhibits similar target inhibition potency to the parent compound [3]. This metabolic pathway creates important considerations for concomitant administration with strong CYP3A4 inducers or inhibitors, which may significantly alter sunitinib exposure. While detailed metabolic pathways for this compound have not been fully elucidated in the available literature, its selective kinase targeting suggests a potentially cleaner drug interaction profile compared to broader-spect kinase inhibitors. The absence of overlapping dose-limiting toxicities at the recommended phase 3 doses suggests distinct off-target profiles, reducing the risk of synergistic toxicities that often complicate combination kinase inhibitor regimens. This pharmacological compatibility enables the administration of both drugs at biologically active doses, maximizing target coverage while maintaining patient tolerability.

Experimental Protocols and Methodologies

Clinical Study Design and Protocol

The phase 3 PEAK study employed a sophisticated, multi-part design to comprehensively evaluate the safety, efficacy, and pharmacokinetics of the this compound-sunitinib combination. The trial structure incorporated distinct components with specific objectives: Part 1a (optimized formulation lead-in; n=19) focused on dose escalation and formulation optimization, evaluating this compound at 300 mg or 600 mg daily combined with sunitinib 37.5 mg daily [1]. Part 1b (drug-drug interaction assessment; n=23) characterized the mutual pharmacokinetic influence between the two drugs using the dose selected from Part 1a [1]. Part 2 featured a randomized, open-label comparison where patients with prior imatinib exposure only were assigned 1:1 to receive either this compound 600 mg plus sunitinib 37.5 mg daily or sunitinib alone at 37.5 mg daily, with sunitinib initiation on day 2 in the combination arm [1]. This systematic approach enabled thorough evaluation of both clinical and pharmacological aspects of the combination therapy.

Key eligibility criteria for the PEAK study included patients with histologically confirmed GIST, at least one measurable lesion per RECIST v1.1 criteria, locally advanced/unresectable or metastatic disease, documented progression or intolerance to imatinib, ECOG performance status of 0-1-2, and specific prior therapy requirements tailored to each study part [1]. The primary endpoints varied across study components: Part 1a focused on the pharmacokinetics of this compound, Part 1b assessed mutual pharmacokinetic parameters, and Part 2 evaluated progression-free survival per RECIST v1.1 [1]. The protocol incorporated several sophisticated elements, including longitudinal ctDNA collection at baseline and disease progression in Part 2 to correlate mutational evolution with treatment response, and a crossover provision allowing patients progressing on sunitinib monotherapy to receive the combination therapy [1]. These methodological refinements enhanced the scientific yield of the clinical trial while maintaining ethical treatment standards for participants.

Bioanalytical and Pharmacokinetic Methods

Rigorous bioanalytical methods were employed to characterize the pharmacokinetic profiles of this compound, sunitinib, and its primary active metabolite. Plasma concentrations of sunitinib were quantified using a validated LC-MS/MS method with a linear range of 0.2 ng/mL to 50 ng/mL and a lower limit of quantification of 0.2 ng/mL [3]. This method demonstrated excellent performance characteristics with extraction recoveries ranging from 94% to 95%, and both intra-batch and inter-batch precision (%CV) within 1.9-2.5, confirming reliable and reproducible quantification [3]. Blood samples for pharmacokinetic analysis were collected at 15 time points: pre-dose and at 2, 4, 6, 8, 10, 12, 14, 16, 24, 48, 72, 96, 120, and 168 hours post-dose, providing comprehensive concentration-time profiles for non-compartmental pharmacokinetic analysis [3].

Pharmacokinetic parameters were calculated using standard non-compartmental methods. Key parameters included maximum observed concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve from time zero to last measurable concentration (AUC0-t), area under the concentration-time curve from time zero to infinity (AUC0-∞), terminal elimination half-life (t1/2), apparent clearance (CL/F), and apparent volume of distribution (Vz/F) [3]. The bioequivalence assessment between generic and reference sunitinib formulations employed a standard approach, with geometric mean ratios and 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ falling within the 80-125% range to establish bioequivalence [3]. For the drug-drug interaction evaluation between this compound and sunitinib, comparative pharmacokinetic analysis was performed when each drug was administered alone versus in combination, with statistical evaluation of potential exposure changes.

Statistical Analysis Plan

The statistical methodology for the PEAK study incorporated appropriate techniques for each study component and endpoint. For the efficacy analysis in Part 2, progression-free survival was evaluated using Kaplan-Meier methodology with stratified log-rank tests for comparison between treatment arms, and hazard ratios with corresponding confidence intervals derived from Cox proportional hazards models [1]. Objective response rate and disease control rate were compared between treatment groups using Cochran-Mantel-Haenszel tests, with appropriate stratification factors [1]. For pharmacokinetic analyses, descriptive statistics (mean, standard deviation, coefficient of variation, median, range) were calculated for all pharmacokinetic parameters, with bioequivalence testing using analysis of variance (ANOVA) models on log-transformed Cmax, AUC0-t, and AUC0-∞ values [3]. The sample size determination for the bioequivalence study considered a power of 80% (β=20%), α value of 0.05, and expected geometric mean ratio of 0.95-1.05, resulting in 24 subjects being sufficient to demonstrate bioequivalence given the known 15-25% coefficient of variation for sunitinib Cmax and 5-7% for AUC [3].

Data Analysis and Interpretation

The integrated efficacy data from the PEAK study provide compelling evidence for the enhanced clinical activity of the this compound-sunitinib combination compared to historical benchmarks of sunitinib monotherapy. The observed median progression-free survival of 19.4 months in the second-line setting substantially exceeds the historically reported PFS of approximately 8-11 months for sunitinib monotherapy in similar patient populations [1] [2]. This represents a clinically meaningful improvement in disease control duration for patients with imatinib-resistant GIST. The high disease control rate of 80% across all patients and 100% in the second-line subset indicates consistent tumor growth inhibition, while the objective response rate of 27.5-33% demonstrates meaningful tumor shrinkage in a substantial proportion of patients [1]. Particularly noteworthy is the durability of response observed, with three of seven patients receiving only one prior TKI remaining on treatment beyond 19 months, suggesting that earlier implementation of the combination therapy may yield particularly favorable outcomes [1].

The safety data analysis reveals a manageable toxicity profile for the this compound-sunitinib combination. The adverse event spectrum largely reflects the known safety profiles of each individual drug, without evidence of synergistic or unexpected toxicities [1] [2]. The relatively low incidence of grade ≥3 adverse events, with the exception of hypertension (17%), suggests that the combination does not substantially augment the severity of toxicities beyond those expected with sunitinib monotherapy [1]. The low treatment discontinuation rate due to adverse events (4.8%) further supports the clinical feasibility of this combination approach, particularly in a chronic disease setting requiring prolonged therapy [1]. The observed safety-efficacy balance appears favorable, with the enhanced efficacy outcomes justifying the manageable increase in toxicity burden compared to sunitinib monotherapy. This risk-benefit profile positions the this compound-sunitinib combination as a potentially practice-changing approach for patients with advanced GIST following imatinib failure.

Table 3: Key Pharmacokinetic Parameters of Sunitinib

Pharmacokinetic Parameter Reference Values Characteristics
Tmax (hours) 6-12 Time to maximum concentration
Terminal Half-life (hours) 40-60 Supports once-daily dosing
Primary Metabolic Pathway CYP3A4 Potential interactions with strong inhibitors/inducers
Active Metabolite SU12662 Similar potency to parent compound
Bioequivalence Criteria 80-125% GMR for Cmax, AUC0-t, AUC0-∞

Mechanistic Insights and Signaling Pathways

The molecular rationale for combining this compound with sunitinib centers on their complementary inhibition of KIT-mediated signaling pathways in GIST. The majority of GIST cases (approximately 80%) are driven by oncogenic KIT mutations, primarily in exon 11 or exon 9, which lead to constitutive kinase activation and uncontrolled cellular proliferation [1]. While first-line imatinib effectively inhibits these primary mutations, therapeutic resistance frequently develops through additional secondary mutations in KIT exons 13/14 or exons 17/18 [1]. Sunitinib, a multi-targeted tyrosine kinase inhibitor, maintains activity against primary KIT mutations and some secondary mutations, but exhibits limited efficacy against exon 17/18 mutations, particularly the activation loop mutations that stabilize the active kinase conformation [2]. This compound specifically addresses this gap through its highly selective inhibition of KIT exon 17/18 mutations, which are associated with particularly poor prognosis due to resistance to available therapies [2].

The comprehensive KIT inhibition achieved by this combination therapy effectively targets heterogeneous populations of resistant clones that typically emerge under selective pressure from single-agent targeted therapies. This mechanistic synergy is visually represented in the following signaling pathway diagram:

G KIT_mutation KIT Primary Mutation (Exon 9/11) KIT_activation KIT Receptor Constitutive Activation KIT_mutation->KIT_activation signaling Downstream Signaling (PI3K/AKT, MAPK, STAT) KIT_activation->signaling proliferation Uncontrolled Cell Proliferation & Survival signaling->proliferation GIST_development GIST Development and Progression proliferation->GIST_development resistance_mutations Secondary Resistance Mutations (Exon 13/14, 17/18) GIST_development->resistance_mutations imatinib Imatinib Resistance resistance_mutations->imatinib sunitinib_activity Sunitinib: Targets Primary Mutations & Exon 13/14 imatinib->sunitinib_activity Partial Response bezuclastinib_activity This compound: Selectively Targets Exon 17/18 imatinib->bezuclastinib_activity Targeted Response combination Combination Therapy Comprehensive KIT Inhibition sunitinib_activity->combination bezuclastinib_activity->combination tumor_control Enhanced Tumor Growth Control & Delayed Resistance combination->tumor_control

Diagram 1: Mechanism of Action of this compound and Sunitinib Combination in GIST

The synergistic mechanism illustrated in the diagram demonstrates how this compound and sunitinib address different components of the resistance spectrum. Sunitinib provides broad inhibition of primary KIT mutations and secondary mutations in exons 13/14 through its multi-targeted kinase activity, while this compound delivers focused activity against the particularly recalcitrant exon 17/18 mutations [1] [2]. This comprehensive approach creates a high genetic barrier to resistance, as simultaneous emergence of multiple resistance mutations is statistically less likely than sequential development of individual resistance mechanisms. The combination thereby addresses the fundamental challenge of tumor heterogeneity in advanced GIST, where multiple resistant subclones typically coexist within the same tumor or across different metastatic sites. This mechanistic understanding provides the molecular foundation for the observed clinical efficacy of the this compound-sunitinib combination in the PEAK study.

Conclusions and Clinical Implications

The compelling clinical data from the PEAK study position the this compound-sunitinib combination as a promising therapeutic advancement for patients with advanced GIST following imatinib failure. The significant improvement in progression-free survival, particularly in the second-line setting where median PFS reached 19.4 months, represents a meaningful enhancement over historical benchmarks with sunitinib monotherapy [1]. The favorable safety profile and manageable toxicity spectrum support the feasibility of long-term administration, a crucial consideration in this chronic cancer requiring sustained disease control [1] [2]. The mechanistic rationale for this combination—addressing the spectrum of primary and secondary KIT mutations through complementary inhibition—provides a robust biological foundation for the observed clinical efficacy [1] [2]. These collective findings suggest that the this compound-sunitinib combination has the potential to establish a new standard of care in the second-line treatment of advanced GIST, pending confirmation from the ongoing randomized portion of the PEAK study.

Future directions for research include exploring this combination in earlier treatment lines, investigating its efficacy in specific molecular subtypes, and evaluating potential combinations with other therapeutic modalities. The comprehensive pharmacokinetic and drug interaction data generated through meticulous clinical pharmacology studies provide a solid foundation for optimal dosing and administration guidelines [1] [3]. Additionally, the ongoing collection of longitudinal ctDNA samples at baseline and progression in the PEAK study will yield valuable insights into resistance mechanisms and molecular evolution under combination therapy pressure [1]. As the treatment landscape for GIST continues to evolve, the this compound-sunitinib combination represents a promising example of rational drug development informed by understanding of resistance mechanisms and tumor heterogeneity. This approach exemplifies the potential of targeted combination therapies to overcome the limitations of sequential single-agent treatments in molecularly driven cancers.

References

Incidence & Management of Liver Enzyme Elevations in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial (Condition) Incidence of ALT/AST Elevation (Grade 3+) Dose Reductions Due to ALT/AST Treatment Discontinuations Due to ALT/AST Outcome & Characteristics
PEAK (GIST) [1] [2] [3] 10.8% (combo) vs. 1.4% (sunitinib alone) 12.7% of patients 1.5% of patients (3 subjects) All Grade 3 elevations resolved; no Grade 4 events reported [1] [2].
SUMMIT (Non-Advanced SM) [4] 5.9% (bezuclastinib) vs. 0% (placebo) Information not specified 5.9% of patients (all due to ALT/AST) Hepatic AEs were only lab abnormalities; transient and manageable [4].

Frequently Asked Questions for Researchers

  • Q1: What is the typical clinical presentation of this compound-related liver enzyme elevations? The data indicates that these elevations are predominantly transient laboratory abnormalities [4] [1]. They are often low-grade, non-serious, reversible, and asymptomatic, meaning they are not typically associated with clinical symptoms of liver injury [1] [2].

  • Q2: What are the recommended management strategies for this adverse event? The primary strategy is dose modification. In the PEAK trial, elevations led to dose reductions in a portion of patients, and discontinuation was rare [1] [2]. The protocol should include regular monitoring of liver function tests. The evidence suggests that upon detection of an elevation, managing the event through dose adjustment is effective, as the abnormalities are generally reversible [4] [1].

  • Q3: Is there a known mechanism for this compound-induced liver enzyme elevations? The specific mechanism for this compound is not detailed in the provided clinical results. However, drug-induced liver injury (DILI) can occur through several pathways. A general understanding of DILI mechanisms includes:

    • Direct Hepatic Toxicity: Reactive drug metabolites can cause oxidative stress and damage hepatic cells [5].
    • Mitochondrial Dysfunction: Toxicity can disrupt cellular energy production, leading to cell death [5].
    • Transport Pump Inhibition: Some drugs inhibit bile salt export pumps (BSEP), leading to intracellular accumulation of toxic bile acids and cholestatic injury [5].

Proposed Monitoring & Management Workflow

The following diagram outlines a recommended workflow for monitoring and managing elevated liver enzymes during this compound treatment, based on the management strategies applied in the clinical trials.

Start Baseline Liver Function Test (LFT) Routine Routine LFT Monitoring Start->Routine Detect Detect Elevated ALT/AST Routine->Detect Scheduled Interval Assess Assect Grade of Elevation Detect->Assess Manage Manage per Protocol Assess->Manage Continue Continue Treatment with Monitoring Manage->Continue If managed (e.g., dose hold/reduction) Resolved Lab Values Resolved Continue->Resolved Resolved->Routine Continue ongoing monitoring

References

bezuclastinib dose reduction strategies adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Bezuclastinib Adverse Event & Dose Reduction Guide

The table below summarizes the most common Grade 3+ adverse events and corresponding management strategies reported in recent clinical trials.

Adverse Event Incidence (Grade 3+) Recommended Management & Dose Reduction Strategies

| ALT/AST Increased (Hepatic Events) | 10.8% (Combo in GIST) [1] [2]; 5.9% (NonAdvSM) [3] [4] | • Monitoring: Regular liver function tests. • Dose Modification: Led to dose reduction in 12.7% of GIST patients on combination therapy [1] [2]. • Discontinuation: Rare (1.5% in GIST trials); all reported Grade 3 elevations were transient and resolved [1] [2]. | | Hypertension | 29.4% (Combo in GIST) [1] [5] | • Manage with standard antihypertensive therapy. No specific this compound dose adjustments reported. | | Neutropenia | 15.2% (Combo in GIST) [1] [5] | • Monitor blood counts. Incidence was similar to sunitinib monotherapy (15.4%) [1] [2]. | | Anemia | 9.3% (Combo in GIST) [1] [5] | • Monitor blood counts. | | Diarrhea | 7.8% (Combo in GIST) [1] [5] | • Incidence was similar to sunitinib monotherapy (7.2%) [1] [2]. | | Other Common Events (Low Grade) | | • Hair Color Change, Altered Taste, Nausea [6] [3] [4]. • These were predominantly low grade, and did not typically require dose modification. |

Clinical Management Protocols

Here are the detailed experimental protocols and key findings from the clinical trials that inform the management strategies above.

  • Protocol for Hepatic Adverse Event Management: In the Phase 3 PEAK trial, hepatic events were primarily lab abnormalities without associated clinical symptoms. The protocol involved close monitoring of ALT/AST levels. Dose reductions for this compound were implemented when necessary, which successfully managed the condition in most patients, with a low rate of permanent discontinuation (1.5%) [1] [2]. In the SUMMIT trial, all treatment discontinuations due to elevated ALT/AST (5.9% of patients) were reported to have fully resolved [3] [4].

  • Safety Profile Context: Across trials, this compound has demonstrated a favorable and manageable safety profile. In the PEAK trial, no unique risks were identified when adding this compound to sunitinib beyond the known profile of sunitinib itself [1] [5]. The overall discontinuation rate due to treatment-related adverse events was 7.4% for the combination versus 3.8% for sunitinib alone [1].

Clinical Decision-Making Pathway

The workflow below outlines the key decision points for managing the most clinically relevant adverse event, elevated liver enzymes, based on data from the PEAK and SUMMIT trials.

This compound Hepatic AE Management Start Routine Monitoring (LFTs) Grade Assess ALT/AST Elevation Start->Grade G1G2 Grade 1 or 2 Grade->G1G2 Majority of cases G3 Grade 3 Grade->G3 5.9%-10.8% of patients Continue Continue treatment at current dose G1G2->Continue Reduce This compound Dose Reduction (12.7% of patients) G3->Reduce DCE Consider Drug Discontinuation (Rare: 1.5%-5.9%) G3->DCE If persistent or severe Resolve Lab abnormality resolves Resolve->Continue Reduce->Resolve All Grade 3 events resolved in trials

References

bezuclastinib treatment discontinuation rates management

Author: Smolecule Technical Support Team. Date: February 2026

Bezuclastinib Treatment Discontinuation Rates

Trial Name Phase Condition Treatment Regimen Discontinuation Rate due to TRAEs Primary Reason for Discontinuation
PEAK [1] [2] [3] 3 GIST (2nd-line) This compound + Sunitinib 7.4% Various treatment-related adverse events
SUMMIT [4] [5] 2 Non-Advanced Systemic Mastocytosis This compound Monotherapy 5.9% Elevated ALT/AST (Liver Enzymes)
APEX (Part 1) [6] 2 Advanced Systemic Mastocytosis (AdvSM) This compound Monotherapy 6% Elevated ALT/AST; Drug-Induced Liver Injury

Management Protocols for Adverse Events

The consistent focus across trials is the management of liver enzyme elevations (increases in ALT/AST). The following protocol, synthesized from the trial results, outlines a standard management approach.

Hepatic Adverse Event Management Start Routine Monitoring: Liver Function Tests (LFTs) Grade1 Grade 1-2 Elevation Start->Grade1 Detected Grade3 Grade 3 Elevation (>5x ULN) Start->Grade3 Detected ManageLowGrade Continue Monitoring per protocol Grade1->ManageLowGrade Manage Intervene Intervention Required Grade3->Intervene Action1 Dose Reduction/ Temporary Hold Intervene->Action1 Most cases Action2 Discontinue Treatment Intervene->Action2 Rare cases (1.5-5.9%) Resolved Lab Abnormalities Resolved Action1->Resolved Transient & Reversible Action2->Resolved e.g., Discontinuation due to TRAEs

Detailed Methodologies from Clinical Trials

The management strategy above is supported by specific findings from the trials:

  • PEAK Trial (GIST): Hepatic adverse events were primarily transient laboratory abnormalities. Elevations in ALT/AST led to this compound dose reductions in 12.7% of patients on the combination therapy, but discontinuation was uncommon. All Grade 3 elevations resolved with management, and no Grade 4 events were reported [1] [3].
  • SUMMIT Trial (NonAdvSM): Hepatic events were characterized as transient, reversible, low-grade, non-serious, and asymptomatic. All treatment discontinuations (5.9%) were due to elevated ALT/AST levels, and these cases resolved fully [4] [5].
  • APEX Trial (AdvSM): The most common treatment-related adverse events included increased ALT/AST (28% all grades, 6% grade ≥3). Discontinuation due to TRAEs was 6%, with specific cases attributed to Grade 3 drug-induced liver injury and Grade 3 ALT/AST increase [6].

Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of this compound in combination with sunitinib? In the PEAK trial, the this compound-sunitinib combination was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. No unique risks were identified with the combination. Common Grade 3+ adverse events included hypertension, neutropenia, and increased ALT/AST [1] [2] [7].

Q2: Are there any specific warnings for hepatic toxicity with this compound? While no Hy's Law cases were reported in the cited trials, elevations in liver enzymes (ALT/AST) are a recognized class effect and the primary driver of treatment discontinuation in this compound clinical trials. Proactive monitoring, as outlined in the protocol above, is therefore a critical component of patient management [5].

Q3: What are the upcoming regulatory milestones for this compound? Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the U.S. FDA for this compound in:

  • Non-Advanced Systemic Mastocytosis by the end of 2025 [1] [4].
  • GIST (in combination with sunitinib) in the first half of 2026 [1] [2] [3].

References

bezuclastinib combination therapy dose modifications

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Overview from the PEAK Trial

The Phase 3 PEAK trial evaluated bezuclastinib plus sunitinib against sunitinib monotherapy in patients with imatinib-resistant or intolerant Gastrointestinal Stromal Tumors (GIST). The data cutoff was September 30, 2025 [1] [2].

Efficacy Results

Parameter This compound + Sunitinib Sunitinib Monotherapy
Median Progression-Free Survival (mPFS) 16.5 months [1] [2] 9.2 months [1] [2]
Hazard Ratio (HR) for PFS 0.50 (95% CI: 0.39-0.65; p<0.0001) [1] [2] --
Objective Response Rate (ORR) 46% (p<0.0001) [1] [2] 26% [1] [2]

Common Grade 3+ Adverse Events and Management

Adverse Event (TEAE) This compound + Sunitinib Sunitinib Monotherapy Management Guidance
Hypertension 29.4% [1] [2] 27.4% [1] [2] Standard antihypertensive therapy; regular monitoring.
Neutropenia 15.2% [1] [2] 15.4% [1] [2] Monitor blood counts; consider growth factor support.
ALT/AST Increased 10.8% [1] [2] 1.4% [1] [2] Mostly transient lab abnormalities. Monitor LFTs closely. Led to This compound dose reduction in 12.7% of patients. All Grade 3 events resolved [1] [2].
Anemia 9.3% [1] [2] 4.8% [1] [2] Monitor blood counts; transfusions or other supportive care as needed.
Diarrhea 7.8% [1] [2] 7.2% [1] [2] Standard antidiarrheal medications; ensure hydration.
  • Treatment Discontinuation: Treatment-related AEs led to discontinuation in 7.4% of patients on the combination therapy versus 3.8% on sunitinib monotherapy [1] [2].
  • Overall Safety Profile: The combination was generally well tolerated, with no unique risks identified beyond the known safety profile of sunitinib [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the this compound and sunitinib combination? A1: The combination is designed to potently inhibit key driver mutations in the KIT gene, which are responsible for tumor growth in advanced GIST. This compound is a selective tyrosine kinase inhibitor that targets specific KIT mutations. When combined with the broader activity of sunitinib, it increases the potency of treatment for patients who have developed resistance to prior imatinib therapy [2] [3].

Q2: How should liver enzyme elevations (ALT/AST) be managed in patients on this combination? A2: Hepatic adverse events were predominantly transient and manageable lab abnormalities. In the clinical trial [1] [2]:

  • ALT/AST elevations led to this compound dose reductions in 12.7% of patients.
  • Only 1.5% of patients (3 subjects) discontinued this compound due to these elevations.
  • All Grade 3 ALT/AST elevations resolved, and no Grade 4 events were reported.
  • Management should include regular liver function test (LFT) monitoring. For persistent or significant elevations, a dose reduction of this compound is the recommended initial action.

Q3: Are there any resources for patients who need access to this therapy before regulatory approval? A3: Yes, Cogent Biosciences has an Expanded Access Program (EAP) available for eligible patients with GIST who have no satisfactory alternative therapy options. This program is designed to provide urgent access to the novel treatment combination outside of the clinical trial setting [1] [2].

Experimental Protocol & Workflow Visualization

The following diagram outlines the key signaling pathway targeted by this combination therapy and the recommended clinical management workflow based on the PEAK trial findings.

G cluster_pathway KIT Signaling Pathway in GIST cluster_therapy Therapeutic Intervention cluster_workflow Clinical Management & Monitoring cluster_management Management Actions KIT_Mutation KIT Driver Mutation Signal_Activation Unchecked Cell Proliferation & Survival KIT_Mutation->Signal_Activation Activates Tumor_Growth Tumor Growth Signal_Activation->Tumor_Growth Leads to This compound This compound (Selective KIT Inhibitor) Combination Potent Inhibition of Key KIT Mutations This compound->Combination Sunitinib Sunitinib (Tyrosine Kinase Inhibitor) Sunitinib->Combination Start Initiate Combination Therapy Combination->Start Monitor Routine Monitoring: - Blood Pressure - Complete Blood Count - Liver Function Tests Start->Monitor AE_Occurs Adverse Event Occurs Monitor->AE_Occurs If Detected SupportiveCare Provide Supportive Care AE_Occurs->SupportiveCare DoseModification Consider Dose Modification SupportiveCare->DoseModification If Persistent Discontinuation Discontinue this compound if Severe DoseModification->Discontinuation If Intolerable

Diagram 1: Mechanism and clinical management workflow for this compound and sunitinib combination therapy in GIST.

References

bezuclastinib hepatic laboratory abnormalities resolution

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Resolution in Clinical Trials

The table below summarizes the key hepatic laboratory abnormality data from recent Phase 3 trials [1] [2] [3].

Trial (Condition) Treatment Arm Incidence of Grade 3+ ALT/AST Increase Resolution and Management Notes
PEAK (GIST) [1] Bezuclastinib + Sunitinib 10.8% All Grade 3 elevations resolved; no Grade 4 events reported [1] [3].
PEAK (GIST) [1] Sunitinib alone 1.4% -
SUMMIT (NonAdvSM) [4] This compound 5.9% All discontinuations due to ALT/AST elevations fully resolved [5] [4].
SUMMIT (NonAdvSM) [4] Placebo 0% -

Management and Monitoring Guidelines

Based on trial protocols and reported management strategies, here are the recommended approaches for handling these abnormalities:

  • Proactive Monitoring: Regular monitoring of liver function tests (LFTs), specifically ALT and AST levels, is recommended throughout treatment [5] [4].
  • Protocol for Elevations:
    • Dose Modification: In the PEAK trial, ALT/AST elevations led to dose reductions in 12.7% of patients on the combination therapy [1].
    • Treatment Discontinuation: Discontinuation due to these elevations was uncommon, occurring in only 1.5% of patients in the PEAK trial and 5.9% in the SUMMIT trial. All cases that led to discontinuation resolved [1] [4].
  • Clinical Context: The hepatic events observed in the trials were primarily transient, asymptomatic laboratory abnormalities without associated clinical hepatic adverse events [1] [4].

Experimental Protocols for Hepatotoxicity Assessment

For researchers designing non-clinical or translational studies, the following methodologies can be adopted:

  • In-Vivo Model Framework: A standard in-vivo study assesses liver toxicity through continuous dosing and periodic monitoring.

G Start Study Initiation (Animal Model Dosing) Monitoring Serial Blood Collection (ALT/AST Measurement) Start->Monitoring Event Defined Elevation in LFTs Monitoring->Event Action Intervention Protocol Event->Action Outcome Histopathological Analysis & Data Collection Event->Outcome If no intervention needed Action->Monitoring If dose reduction/hold Action->Outcome

  • Key Protocol Steps:
    • Dosing Regimen: Administer this compound daily, using a vehicle control group for comparison.
    • Biomarker Monitoring: Collect serial blood samples at predefined intervals (e.g., Days 7, 14, 28) to measure ALT and AST levels.
    • Intervention Triggers: Predefine stopping criteria based on LFT multiples of the upper limit of normal (ULN). In clinical trials, elevations led to dose holds or reductions [1].
    • Terminal Analysis: Conduct gross necropsy and histopathological examination of liver tissue to correlate laboratory findings with morphological changes.

Key Takeaways for Researchers

  • Favorable Safety Profile: The data consistently show that this compound-induced liver enzyme elevations are manageable, reversible, and rarely lead to treatment discontinuation [1] [4].
  • Critical Differentiator: This profile is a key point of differentiation from other KIT inhibitors, which may have different off-target toxicity profiles [6] [7].

References

Bezuclastinib-Associated Neutropenia in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Source Patient Population Regimen Neutropenia Incidence & Grade Reported Management Strategies
PEAK Phase 3 [1] Imatinib-resistant GIST Bezuclastinib + Sunitinib 15.2% (Grade 3+) Dose reductions; only 3 subjects (1.5%) discontinued this compound for lab abnormalities [1].
APEX Part 1 [2] Advanced Systemic Mastocytosis (AdvSM) This compound Monotherapy Reported as a treatment-related AE; Grade 3+ events overall: 44% [2]. Not specified in the source.
SUMMIT (100mg) [3] NonAdvanced Systemic Mastocytosis (NonAdvSM) This compound Optimized Formulation No Grade 3/4 events reported [3]. No dose reductions or discontinuations reported at this dose [3].
SUMMIT (150mg) [3] NonAdvanced Systemic Mastocytosis (NonAdvSM) This compound Optimized Formulation Grade 4 event reported (1 patient) with the original formulation [3]. Dose reductions and discontinuation occurred [3]. Led to focus on 100mg dose for registrational trials [3].

Detailed Experimental Context & Protocols

To properly interpret the safety data, it's essential to understand the design and objectives of the trials from which it was derived.

  • PEAK Trial (NCT not provided in search results)

    • Objective: A global, blinded, randomized Phase 3 trial evaluating the efficacy and safety of This compound in combination with sunitinib versus sunitinib alone in patients with imatinib-resistant or intolerant Gastrointestinal Stromal Tumors (GIST) [1].
    • Methodology: Patients were randomized to receive the combination or monotherapy. The primary endpoint was Progression-Free Survival (PFS), with safety and tolerability as key secondary endpoints. Safety was assessed by monitoring the incidence and severity of adverse events, including hematological laboratory abnormalities like neutropenia [1].
  • APEX Trial (NCT04996875)

    • Objective: A registration-directed, global, open-label Phase 2 trial assessing this compound as a monotherapy in patients with Advanced Systemic Mastocytosis (AdvSM) [4] [2].
    • Methodology: In Part 1, patients were randomized to one of four dose levels (50, 100, or 200 mg twice daily, or 400 mg once daily) to determine the optimal dosing regimen. The primary endpoint was Overall Response Rate, with safety and tolerability closely monitored [2].
  • SUMMIT Trial (NCT not provided in search results)

    • Objective: A registration-directed, global, randomized, placebo-controlled Phase 2 trial evaluating this compound in patients with NonAdvanced Systemic Mastocytosis (NonAdvSM) [4] [3].
    • Methodology: The trial included a Part 1A (original formulation) and Part 1B (optimized formulation). Based on safety data from Part 1B, which showed a cleaner profile at 100mg daily, this dose was selected for the registrational portion of the trial (Part 2) [3].

The following workflow summarizes the safety assessment process for neutropenia in these trials:

Start Patient Dosing in Trial Monitor Regular Blood Monitoring Start->Monitor Detect Neutropenia Detected Monitor->Detect Decision Grade & Clinical Context? Detect->Decision G12 Grade 1-2 (Manageable) Decision->G12 Yes G34 Grade 3-4 (Potentially Severe) Decision->G34 No Action1 Continue dosing with close monitoring G12->Action1 Action2 Dose Interruption and/or Reduction G34->Action2 Action3 Treatment Discontinuation Action2->Action3 If unresolved or recurrent


Frequently Asked Questions for Researchers

Q: What is the clinical significance of the optimized formulation of this compound used in the SUMMIT trial? A: The optimized formulation was developed to improve bioavailability. Clinical data showed that the 100 mg dose of this new formulation maintained efficacy while demonstrating a significantly improved safety profile, with no Grade 3/4 neutropenia or related dose reductions in the NonAdvSM population. This allowed it to be selected as the dose for the pivotal part of the trial [3].

Q: How does the safety profile of this compound compare to other KIT D816V inhibitors? A: A key differentiator in development is this compound's design as a non-brain penetrant inhibitor. This is intended to avoid central nervous system (CNS)-related side effects, such as cognitive events or intracranial hemorrhage, which are associated with some other agents in this class [3].

Q: For a patient developing Grade 3 neutropenia on the this compound and sunitinib combination, what is the recommended action? A: Based on the PEAK trial protocol and results, the primary management strategy was dose reduction. This approach was effective, as very few patients (only 7.4% in the combination arm) ultimately discontinued all study treatments due to treatment-related adverse events [1].

References

bezuclastinib hypertension management during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Hypertension Incidence & Profile

The following table summarizes the key hypertension data from the recent Phase 3 PEAK trial, which evaluated bezuclastinib (600 mg daily) in combination with sunitinib (37.5 mg daily) versus sunitinib monotherapy in patients with imatinib-resistant or intolerant Gastrointestinal Stromal Tumors (GIST) [1] [2].

Parameter This compound + Sunitinib Sunitinib Monotherapy
All-Grade Incidence 45% (as per earlier Phase data) [3] Information limited
Grade 3+ Incidence 29.4% [1] [2] 27.4% [1] [2]
Nature of Event Treatment-Emergent Adverse Event (TEAE) [3] Treatment-Emergent Adverse Event (TEAE)
Leading to Discontinuation Not frequently reported; similar low discontinuation rate (7.4% vs 3.8%) for all TRAEs [1] Not frequently reported

This data suggests that the addition of this compound to sunitinib does not appear to markedly increase the risk or severity of hypertension compared to the known profile of sunitinib monotherapy [1] [2] [3].

Monitoring & Management Workflow

For consistency in clinical trials, implementing a standardized monitoring protocol is recommended. The workflow below outlines a proactive approach to managing hypertension during treatment.

Baseline Baseline Ongoing Monitoring Ongoing Monitoring Baseline->Ongoing Monitoring  Establish BP & History Grade 1-2 Event Grade 1-2 Event Ongoing Monitoring->Grade 1-2 Event  BP >140/90 mmHg Grade 3+ Event Grade 3+ Event Ongoing Monitoring->Grade 3+ Event  BP ≥160/100 mmHg Initiate/Adjust Antihypertensives Initiate/Adjust Antihypertensives Grade 1-2 Event->Initiate/Adjust Antihypertensives Consider Sunitinib Dose Hold/Reduction Consider Sunitinib Dose Hold/Reduction Grade 3+ Event->Consider Sunitinib Dose Hold/Reduction Continue Treatment Continue Treatment Initiate/Adjust Antihypertensives->Continue Treatment Reassess After Improvement Reassess After Improvement Consider Sunitinib Dose Hold/Reduction->Reassess After Improvement  BP controlled Reassess After Improvement->Continue Treatment

Management Strategies for Clinical Protocols

  • Baseline Assessment: Obtain a full medical history and document baseline blood pressure before initiating treatment [4].
  • Antihypertensive Medication: Initiate or adjust antihypertensive therapy promptly for Grade 1-2 events. The choice of agent should be based on patient comorbidities and drug interaction profiles.
  • Dose Modification: For Grade 3 or higher hypertension, consider temporarily holding sunitinib until blood pressure is controlled. Treatment can typically be resumed at the same or a reduced dose (e.g., 25 mg daily) once symptoms resolve and blood pressure is managed [2] [3].
  • Study Discontinuation: Hypertension was not a common cause of treatment discontinuation in trials, suggesting it is generally manageable with these interventions [1] [3].

Mechanism & Research Considerations

  • Mechanism: The hypertension observed is likely an off-target effect related to sunitinib's inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a known mechanism for VEGF signaling pathway (VSP) inhibitor class toxicities [5]. This compound is a highly selective type I TKI designed to potently inhibit KIT D816V and other exon 17 mutations with minimal off-target activity, which may explain why it does not appear to exacerbate the hypertension profile of sunitinib [5].
  • Drug Interactions: this compound was investigated in the PEAK trial for its potential to induce CYP3A4, the enzyme that metabolizes sunitinib [2]. The clinical data did not reveal unique safety risks, indicating that this interaction is not a major driver of the observed hypertension profile [1].

The clinical data indicates that hypertension during this compound and sunitinib combination therapy is a manageable adverse event. I hope this technical guide provides a clear framework for your research and development efforts.

References

bezuclastinib treatment duration optimization GIST SM

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data & Treatment Duration

The following table summarizes the key efficacy outcomes from the phase 3 PEAK trial, which directly inform treatment duration optimization [1].

Efficacy Endpoint Bezuclastinib + Sunitinib Sunitinib Alone Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS) 16.5 months 9.2 months HR: 0.50; 95% CI: 0.39-0.65; P < .0001
Objective Response Rate (ORR) 46% 26% P < .0001
Estimated Median Treatment Duration Exceeded 19 months Information Not Specified -

Troubleshooting & FAQ for Researchers

Here are answers to specific technical and mechanistic questions that may arise during your research.

Q1: What is the mechanistic rationale for combining this compound with sunitinib?

A: The combination targets a broader spectrum of resistance mutations in the KIT receptor. In GIST, resistance to first-line imatinib often occurs through secondary mutations in the KIT ATP-binding pocket (exons 13/14) or activation loop (exons 17/18) [2]. Sunitinib, a type II TKI, is primarily active against ATP-binding pocket mutations but has limited efficacy against activation loop mutations. This compound is a novel, potent, and selective inhibitor designed to target activation loop mutations. The combination provides a more comprehensive inhibition of KIT, overcoming the narrow mutation-specific efficacy of single-agent TKIs and delaying the emergence of resistance [2] [1].

Q2: How does the safety profile of the combination impact treatment duration and management?

A: The PEAK trial indicated the combination was well-tolerated with no unique safety risks, which is critical for allowing patients to remain on treatment longer. Key manageable adverse events (AEs) and protocol suggestions include [1]:

  • Hepatic Toxicity: Transient increases in alanine transaminase (ALT)/aspartate aminotransferase (AST) were observed. Protocol Recommendation: Implement regular liver function monitoring. Dose reductions (required in 12.7% of patients) were effective in management, with only 1.5% discontinuing due to these AEs.
  • Hypertension: This was a common grade 3+ AE. Protocol Recommendation: Proactive blood pressure monitoring and management with antihypertensive medications are essential.
  • Other AEs: Manage neutropenia with blood count monitoring, and diarrhea with supportive care. The low discontinuation rate (7.4% for combination vs. 3.8% for monotherapy) supports the feasibility of long-term administration.

Experimental Protocols & Workflow

For researchers aiming to validate or build upon these findings, the core methodology from the pivotal PEAK trial is outlined below.

Clinical Trial Protocol Summary (PEAK, NCT05208047) [1]

  • Study Design: Phase 3, randomized, open-label trial.
  • Patient Population: Adults with confirmed, unresectable or metastatic GIST with documented progression on or intolerance to imatinib. Key exclusion criteria included PDGFR-driven mutations and significant cardiac disease.
  • Dosing Regimen:
    • Experimental Arm: this compound + Sunitinib (37.5 mg, continuous daily dosing).
    • Control Arm: Sunitinib alone (37.5 mg, continuous daily dosing).
  • Primary Endpoint: Progression-Free Survival (PFS) by blinded independent central review.
  • Key Assessments: Tumor imaging (using mRECIST criteria) at scheduled intervals, safety monitoring (ECG, lab tests), and evaluation of secondary endpoints like Overall Survival (OS) and ORR.

The diagram below illustrates the logical workflow and primary outcomes of the PEAK trial design.

G Start Patient Population: Imatinib-Resistant/Intolerant Advanced GIST Randomize Randomization Start->Randomize ArmA Arm A: this compound + Sunitinib Randomize->ArmA ArmB Arm B: Sunitinib Alone Randomize->ArmB Primary Primary Endpoint: Progression-Free Survival (PFS) ArmA->Primary Secondary Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Safety ArmA->Secondary ArmB->Primary ArmB->Secondary

Figure: Workflow and key assessments of the PEAK phase 3 clinical trial.

Key Takeaways for Drug Development Professionals

  • New Standard of Care: The this compound and sunitinib combination is poised to become the new second-line standard of care for advanced GIST, based on superior PFS and ORR [1].
  • Duration Optimization: The data directly supports a treatment duration extending beyond 19 months for the combination, nearly doubling the median PFS of the control arm.
  • Mechanism-Driven Success: The efficacy underscores the importance of targeting the heterogeneous resistance landscape in KIT, moving away from sequential, single-agent TKI therapy.

References

PEAK Trial Results: Bezuclastinib + Sunitinib vs. Sunitinib Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Metric Bezuclastinib + Sunitinib [1] [2] [3] Sunitinib Monotherapy [1] [2] [3]
Median Progression-Free Survival (mPFS) 16.5 months 9.2 months
Hazard Ratio (HR) 0.50 (95% CI: 0.39-0.65; p<0.0001) -
Objective Response Rate (ORR) 46% (p<0.0001) 26%
Common Grade 3+ Adverse Events Hypertension (29.4%), Neutropenia (15.2%), ALT/AST increased (10.8%), Anemia (9.3%), Diarrhea (7.8%) Hypertension (27.4%), Neutropenia (15.4%), ALT/AST increased (1.4%), Anemia (4.8%), Diarrhea (7.2%)
Treatment Discontinuation (due to TRAEs) 7.4% 3.8%

Experimental Protocol & Rationale

The PEAK trial was designed to address a clear unmet need in patients with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib [4] [2].

  • Trial Design: The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase 3 study. In its pivotal Part 2, approximately 388 patients were randomized 1:1 to receive either this compound (600 mg daily) plus sunitinib (37.5 mg daily) or sunitinib (37.5 mg daily) alone [4] [2] [3]. The trial included a crossover design, allowing patients progressing on the sunitinib monotherapy arm to receive this compound [4].
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review [1] [3].
  • Key Secondary Endpoints: Included Objective Response Rate (ORR), Overall Survival (OS), and safety [3].
Scientific Rationale for the Combination

The combination's success is rooted in a precision medicine approach to overcome tumor resistance.

  • Mechanism of Resistance: Most GISTs are driven by primary mutations in the KIT gene. First-line imatinib treatment often selects for tumor cells with secondary resistance mutations, most commonly in KIT exons 13, 14, and 17 [4] [5].
  • Complementary Inhibition: Sunitinib, the former second-line standard, potently inhibits exon 13 mutations but is less effective against exon 17 mutations. This compound is a highly selective, novel type I tyrosine kinase inhibitor (TKI) designed to potently and specifically target activation loop mutations in exon 17 (such as D816V) [6] [5].
  • Synergistic Effect: By combining these two agents, the therapy provides broader coverage of the heterogeneous secondary KIT mutations that emerge post-imatinib, preventing the outgrowth of resistant clones that would otherwise limit the efficacy of single-agent therapy [4].

The diagram below illustrates this complementary mechanism of action.

G KIT KIT Primary Primary KIT Mutation (e.g., Exon 11) KIT->Primary Secondary Secondary KIT Mutations Primary->Secondary After Imatinib Sunitinib Sunitinib Sunitinib->Secondary Targets Exon 13/14 Resistance Overcome Resistance Sunitinib->Resistance This compound This compound This compound->Secondary Targets Exon 17 This compound->Resistance

Trial Workflow and Key Methodologies

The PEAK trial was conducted in multiple parts to systematically establish the safety, pharmacokinetics, and efficacy of the combination [4].

G Part1a Part 1a: Dose Escalation & Formulation Lead-In Part1b Part 1b: Drug-Drug Interaction Part1a->Part1b Part2 Part 2: Randomized Pivotal Phase Part1b->Part2

  • Part 1a (Dose Escalation): This initial phase confirmed the safety and recommended dose of the new optimized formulation of this compound (allowing for a higher dose with fewer pills) in combination with sunitinib [4] [2].
  • Part 1b (Drug-Drug Interaction): This phase investigated the potential pharmacokinetic interactions between this compound and sunitinib, ensuring that the drugs could be co-administered without adversely affecting each other's exposure levels [4].
  • Part 2 (Randomized Efficacy): This is the pivotal part of the trial that compared the combination against the active control (sunitinib monotherapy) for the primary endpoint of PFS [1].

Interpretation and Future Directions

The data from the PEAK trial indicate that the this compound and sunitinib combination is poised to become the new standard of care in the second-line GIST setting [1] [3]. The 50% reduction in the risk of progression or death and the near-doubling of median PFS represent the most significant advancement in this treatment line in over two decades [1].

  • Safety Profile: The combination was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. The most notable laboratory abnormality was an increase in liver transaminases (ALT/AST), which was mostly transient, reversible, and manageable with dose modifications; it led to treatment discontinuation in only 1.5% of patients [1] [7].
  • Regulatory Status: Based on these results, Cogent Biosciences plans to submit a New Drug Application (NDA) to the FDA in the first half of 2026 [1] [2]. An Expanded Access Program (EAP) is available for eligible patients in the US prior to potential approval [1] [6].

References

bezuclastinib breakthrough therapy designation clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

Trial / Indication Key Efficacy Endpoints Key Safety Findings

| SUMMIT (Phase 2) NonAdvanced Systemic Mastocytosis (NonAdvSM) [1] [2] | • Achieved statistical significance across all primary & key secondary endpoints [3]87.4% of patients achieved ≥50% reduction in serum tryptase [1]Mean reduction in Total Symptom Score (TSS): 24.3 points (vs. 15.4 with placebo) [1] | • Most TEAEs were low-grade; common AEs: hair color change (69.5%), altered taste (23.7%), nausea (22%) [1] • Grade 3+ ALT/AST elevations: 5.9% (all resolved) [1] • No reports of cognitive impairment or bleeding [2] | | PEAK (Phase 3) GIST (2nd-line, imatinib-resistant/intolerant) [4] [5] [6] | • Median PFS: 16.5 months (vs. 9.2 months with sunitinib alone; HR=0.50) [4] [5]Objective Response Rate (ORR): 46% (vs. 26% with sunitinib alone) [4] [5] | • Common Grade 3+ TEAEs: hypertension (29.4%), neutropenia (15.2%), ALT/AST increase (10.8%) [4] • Hepatic AEs were predominantly transient, manageable lab abnormalities [4] • Treatment discontinuation due to TRAEs: 7.4% (combination) vs. 3.8% (sunitinib alone) [4] | | APEX (Phase 2) Advanced Systemic Mastocytosis (AdvSM) [7] | • ORR (mIWG criteria): 52% (83% for 100 mg BID cohort) [7]ORR (PPR criteria): 88% (100% for 100 mg BID cohort) [7]94% of patients achieved ≥50% reduction in serum tryptase [7] | • Majority of hematological AEs were low grade and reversible [7] • No new treatment-related serious AEs or discontinuations reported since a 2023 update [7] |

Mechanism of Action and Differentiation

Bezuclastinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) designed to potently inhibit key driver mutations in the KIT gene, most notably the KIT D816V mutation [8]. This mutation is responsible for driving Systemic Mastocytosis [8]. Its design aims to avoid inhibiting closely related kinases like PDGFRα, PDGFRβ, and CSF1R, which are associated with clinical liabilities such as central nervous system (CNS) effects and intracranial hemorrhage seen with other, less selective inhibitors [8].

A key differentiator of this compound is its low brain penetration observed in preclinical studies [8]. This property potentially allows for potent KIT D816V inhibition while avoiding CNS-related adverse events, such as cognitive impairment and intracranial hemorrhage, which have been significant challenges with other agents like avapritinib [8] [2].

The following diagram illustrates the targeted mechanism of this compound and its key differentiators.

G KIT KIT Mutations Mutations KIT->Mutations Exon 17 (e.g., D816V) MastCell MastCell Mutations->MastCell  Drives Proliferation TumorGrowth TumorGrowth MastCell->TumorGrowth  Leads To This compound This compound SelectiveInhibition SelectiveInhibition This compound->SelectiveInhibition  Action LowBrainPenetrance LowBrainPenetrance This compound->LowBrainPenetrance  Property SelectiveInhibition->KIT  Potently Inhibits AvoidsToxicity AvoidsToxicity LowBrainPenetrance->AvoidsToxicity  Result CNS Effects CNS Effects AvoidsToxicity->CNS Effects  Minimizes Intracranial Hemorrhage Intracranial Hemorrhage AvoidsToxicity->Intracranial Hemorrhage  Minimizes

Detailed Experimental Protocols

For the researcher and scientist audience, here is a detailed breakdown of the methodologies used in the key clinical trials cited.

SUMMIT Trial (Phase 2, NonAdvSM) Protocol Details [1] [2]:
  • Study Design: A randomized, double-blind, placebo-controlled, global, multicenter Phase 2 trial.
  • Patient Population: Adults with nonadvanced SM (Indolent SM, Bone Marrow Mastocytosis, or Smoldering SM) based on WHO classification, with moderate to severe symptoms despite at least two anti-mediator therapies.
  • Intervention: In Part 2 of the trial, patients were randomized to receive either this compound (at the optimal dose selected from Part 1, which was 100 mg once daily) plus Best Supportive Care (BSC), or matching placebo plus BSC [1] [2].
  • Primary Endpoint: The primary efficacy endpoint was the mean change from baseline in the Mastocytosis Symptom Assessment Form (MS2D2) Total Symptom Score (TSS) [1].
  • Key Secondary Endpoints: Included the proportion of patients achieving a ≥50% reduction in serum tryptase from baseline, and changes in quality of life measured by the Mastocytosis Quality of Life (MC-QoL) questionnaire [1] [2].
PEAK Trial (Phase 3, GIST) Protocol Details [4] [5] [6]:
  • Study Design: A global, randomized, open-label, multicenter Phase 3 trial.
  • Patient Population: Patients with locally advanced, unresectable, or metastatic GIST who were resistant or intolerant to first-line imatinib therapy.
  • Intervention: Patients were randomized 1:1 to receive either:
    • Experimental Arm: This compound (600 mg) + Sunitinib (37.5 mg), both administered orally once daily.
    • Control Arm: Sunitinib (37.5 mg) monotherapy once daily (the standard of care) [5] [6].
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) [4].
  • Key Secondary Endpoints: Included Objective Response Rate (ORR), Overall Survival (OS), Disease Control Rate (DCR), and safety [4] [5].

Conclusion and Regulatory Status

The BTD for NonAdvSM and the robust Phase 3 data in GIST position this compound as a potential best-in-class and practice-changing therapy.

  • Regulatory Pathways: Cogent Biosciences is on track to submit its first New Drug Application (NDA) for this compound in NonAdvSM by the end of 2025 [3]. The BTD makes this application eligible for Priority Review [3]. Furthermore, an NDA submission for GIST is planned for the first half of 2026 [4] [5].
  • Clinical Significance: If approved, this compound would address a high unmet need. In NonAdvSM, it offers a potent and targeted option for patients with no approved standard of care, backed by significant symptom and biomarker improvement [3] [1]. In second-line GIST, the combination with sunitinib represents the first major therapeutic advance in nearly two decades, poised to become the new standard of care by more than doubling the median PFS benefit [4] [9].

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.14331018 Da

Monoisotopic Mass

331.14331018 Da

Heavy Atom Count

25

UNII

2ROQ545LAG

Drug Indication

Treatment of gastrointestinal stromal tumours

Wikipedia

Bezuclastinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 06-24-2024

Explore Compound Types